molecular formula C17H15N3O5S B1663236 SID-852843 CAS No. 909859-19-4

SID-852843

Cat. No.: B1663236
CAS No.: 909859-19-4
M. Wt: 373.4 g/mol
InChI Key: FQICFDBMQBCJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] benzoate is a chemical compound with the molecular formula C17H15N3O5S and a molecular weight of 373.38 g/mol . This benzenesulfonyl pyrazole derivative is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with care; consult the safety data sheet (SDS) before use. Recommended handling procedures include using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation . For storage, maintain the product in a cool, dry, and well-ventilated place with the container tightly closed . Structurally related sulfonylpyrazole compounds have been identified as a class of interest in medicinal chemistry for their potential as inhibitors of cathepsin B, a lysosomal cysteine protease . The over-expression of cathepsin B has been implicated in research areas concerning several human diseases, including cancer, neurodegenerative disorders, and rheumatoid arthritis, making it a significant target in drug discovery efforts . The specific research applications and biochemical mechanisms of action for [5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] benzoate are an active area of scientific investigation. Researchers are exploring its potential utility as a valuable tool in biochemical and pharmacological studies.

Properties

IUPAC Name

[5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-24-13-7-9-14(10-8-13)26(22,23)20-15(18)11-16(19-20)25-17(21)12-5-3-2-4-6-12/h2-11H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQICFDBMQBCJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349611
Record name Benzoic acid 5-amino-1-(4-methoxy-benzenesulfonyl)-1H-pyrazol-3-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909859-19-4
Record name Benzoic acid 5-amino-1-(4-methoxy-benzenesulfonyl)-1H-pyrazol-3-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

SID-852843: A Technical Whitepaper on a Potent West Nile Virus NS2B-NS3 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

West Nile Virus (WNV), a mosquito-borne flavivirus, continues to pose a significant global public health threat. The absence of approved antiviral therapeutics necessitates the urgent development of novel treatment strategies. The viral NS2B-NS3 protease is an essential enzyme for viral replication, making it a prime target for antiviral drug discovery. This technical guide provides a comprehensive overview of SID-852843, a potent inhibitor of the WNV NS2B-NS3 protease. This document summarizes the available biochemical data, outlines detailed experimental protocols for inhibitor characterization, and presents visualizations of key biological pathways and experimental workflows to support further research and development efforts in the field of anti-flaviviral drug discovery.

Introduction to West Nile Virus and the NS2B-NS3 Protease Target

West Nile Virus is a member of the Flaviviridae family, which also includes other significant human pathogens such as Dengue virus, Zika virus, and Yellow Fever virus. The WNV genome is a single-stranded positive-sense RNA that is translated into a single large polyprotein. This polyprotein is subsequently cleaved by both host and viral proteases to yield functional viral proteins.

The viral NS3 protein is a multifunctional enzyme possessing a serine protease domain at its N-terminus (NS3pro) and helicase, nucleoside triphosphatase, and RNA triphosphatase activities at its C-terminus. The protease activity of NS3 is dependent on its association with the NS2B cofactor. The NS2B-NS3 protease complex is responsible for cleaving the viral polyprotein at several sites, a process that is absolutely essential for the maturation of viral proteins and subsequent viral replication.[1] Therefore, inhibition of the NS2B-NS3 protease represents a key strategy for the development of anti-WNV therapeutics.

This compound: A Potent Inhibitor of WNV NS2B-NS3 Protease

This compound has been identified as a potent inhibitor of the WNV NS2B-NS3 protease. Biochemical assays have demonstrated its ability to effectively block the enzymatic activity of this crucial viral enzyme.

Quantitative Data Summary

The primary biochemical parameter available for this compound is its half-maximal inhibitory concentration (IC50) against the WNV NS2B-NS3 protease.

Parameter Value Target Reference
IC500.105 µMWest Nile Virus NS2B-NS3 Protease[2][3]

Further quantitative data, including the inhibition constant (Ki), cell-based antiviral efficacy (EC50), and cytotoxicity (CC50), are not publicly available at the time of this publication. The absence of this information highlights a critical gap in the comprehensive characterization of this compound and underscores the need for further investigation to assess its therapeutic potential.

Experimental Protocols

The following sections describe detailed, generalized methodologies for the key experiments required to characterize inhibitors of the WNV NS2B-NS3 protease, such as this compound. These protocols are based on established methods in the field.

WNV NS2B-NS3 Protease Inhibition Assay (FRET-based)

This assay is a common method for identifying and characterizing inhibitors of the WNV NS2B-NS3 protease in a high-throughput format. It relies on the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher.

Principle: In the intact substrate, the fluorescence of the fluorophore is suppressed by the quencher due to Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured.

Materials:

  • Purified recombinant WNV NS2B-NS3 protease

  • FRET peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add a fixed volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.

  • Add the WNV NS2B-NS3 protease solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

  • Immediately begin monitoring the increase in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

  • Record fluorescence measurements at regular intervals for a specified duration (e.g., 30-60 minutes).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based West Nile Virus Antiviral Assay

This assay evaluates the ability of a compound to inhibit WNV replication in a cellular context. Various endpoints can be used, including the measurement of viral RNA, viral protein expression, or the inhibition of virus-induced cytopathic effect (CPE).

Principle: Susceptible host cells are infected with WNV in the presence of the test compound. The extent of viral replication is then quantified and compared to untreated infected cells.

Materials:

  • Vero cells (or other susceptible cell line)

  • West Nile Virus stock of known titer

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)

  • This compound (or other test compounds)

  • Reagents for endpoint analysis (e.g., RNA extraction kits and qPCR reagents, antibodies for immunofluorescence or western blotting, or cell viability reagents like MTT or CellTiter-Glo).

  • 96-well cell culture plates

Procedure:

  • Seed Vero cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions.

  • Infect the cells with WNV at a pre-determined multiplicity of infection (MOI).

  • Incubate the plates at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Perform the chosen endpoint analysis:

    • qPCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to quantify the levels of WNV genomic RNA.

    • Immunofluorescence: Fix and permeabilize the cells, then stain for a viral protein (e.g., WNV Envelope protein) using a specific primary antibody and a fluorescently labeled secondary antibody. Image the plates using a high-content imager.

    • CPE Inhibition: Assess cell viability using a reagent like MTT or CellTiter-Glo. A reduction in CPE will result in higher cell viability.

  • Calculate the percentage of viral inhibition for each compound concentration relative to the untreated virus control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Cytotoxicity Assay

It is crucial to assess whether the antiviral activity of a compound is due to specific inhibition of the virus or to general toxicity to the host cells.

Principle: Uninfected host cells are incubated with the test compound at the same concentrations used in the antiviral assay. Cell viability is then measured to determine the compound's toxicity.

Materials:

  • Vero cells (or the same cell line used in the antiviral assay)

  • Cell culture medium

  • This compound (or other test compounds)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • 96-well cell culture plates

Procedure:

  • Seed Vero cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions.

  • Incubate the plates at 37°C in a CO2 incubator for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated cell control.

  • Plot the percentage of cytotoxicity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the 50% cytotoxic concentration (CC50).

  • The selectivity index (SI) can then be calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile.

Visualizations

The following diagrams illustrate key concepts related to the WNV NS2B-NS3 protease and the experimental workflow for its inhibition.

WNV_Polyprotein_Processing polyprotein WNV Polyprotein structural Structural Proteins (C, prM, E) polyprotein->structural Cleavage nonstructural Non-Structural Proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, NS5) polyprotein->nonstructural Cleavage protease NS2B-NS3 Protease protease->nonstructural Cleaves at multiple sites host_proteases Host Proteases host_proteases->structural Cleaves

Caption: WNV Polyprotein Processing by NS2B-NS3 Protease.

Protease_Inhibition_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay reagents Prepare Reagents: - NS2B-NS3 Protease - FRET Substrate - this compound incubation Incubate Protease with this compound reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction detection Measure Fluorescence reaction->detection ic50 Calculate IC50 detection->ic50 cell_culture Culture Host Cells treatment Treat Cells with this compound cell_culture->treatment infection Infect with WNV treatment->infection incubation_cell Incubate infection->incubation_cell analysis Endpoint Analysis (qPCR, IF, etc.) incubation_cell->analysis ec50 Calculate EC50 analysis->ec50

Caption: Experimental Workflow for Inhibitor Characterization.

NS2B_NS3_Inhibition_Mechanism cluster_active Active Protease cluster_inhibited Inhibited Protease ns2b_a NS2B Cofactor ns3_a NS3 Protease Domain active_site_a Active Site products Cleavage Products active_site_a->products Cleaves substrate Polyprotein Substrate substrate->active_site_a Binds ns2b_i NS2B Cofactor ns3_i NS3 Protease Domain active_site_i Active Site no_cleavage No Cleavage active_site_i->no_cleavage inhibitor This compound inhibitor->active_site_i Binds & Blocks

Caption: Mechanism of WNV NS2B-NS3 Protease Inhibition.

Conclusion and Future Directions

This compound has been identified as a potent inhibitor of the West Nile Virus NS2B-NS3 protease with a promising IC50 value in the sub-micromolar range. However, a comprehensive understanding of its potential as a therapeutic agent is currently limited by the lack of publicly available data on its cellular activity, cytotoxicity, and selectivity.

Future research should focus on:

  • Determining the Ki value and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Evaluating the antiviral activity of this compound in various cell lines using different WNV strains.

  • Assessing the cytotoxicity of this compound to determine its therapeutic window.

  • Profiling the selectivity of this compound against other viral and host cell proteases to predict potential off-target effects.

  • Conducting structure-activity relationship (SAR) studies to optimize the potency and drug-like properties of this chemical scaffold.

The information and protocols provided in this technical guide are intended to facilitate these future investigations and contribute to the development of effective antiviral therapies for West Nile Virus infection.

References

Discovery and initial characterization of SID-852843

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific databases and literature has yielded no information on a compound designated SID-852843.

Attempts to retrieve data on the discovery, chemical structure, biological activity, or mechanism of action for this compound have been unsuccessful. Searches of prominent chemical and biological databases, including PubChem, returned no direct matches for this identifier. The search results did, however, return information for compounds with similar, but not identical, Substance IDs (SIDs), such as SID 8152843 (related to Oxprenolol) and SID 582843 (related to Acetylpseudotropine), confirming that the search functionality is operational but that the specific identifier is not present in these public repositories.[1][2]

It is possible that this compound is an internal or proprietary identifier used within a specific research institution or company and that information related to it has not been disclosed to the public. Alternatively, it may be a typographical error.

Without any foundational information about this compound, it is not possible to generate the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further progress would require a valid and publicly documented compound identifier.

References

An In-depth Technical Guide on the Biological Target and Pathway Analysis of SID-852843

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID-852843 has been identified as a potent inhibitor of the West Nile Virus (WNV) NS2B-NS3 proteinase, a critical enzyme in the viral replication cycle. This document provides a comprehensive technical overview of the biological target of this compound, its mechanism of action, the associated signaling pathway, and detailed experimental protocols for its characterization.

Biological Target: West Nile Virus NS2B-NS3 Protease

The primary biological target of this compound is the WNV NS2B-NS3 protease. This enzyme is a heterodimeric complex formed by the non-structural proteins NS2B and NS3. The N-terminal one-third of the NS3 protein contains the serine protease domain, while the C-terminal region possesses RNA helicase and NTPase/RTPase activities. The NS2B protein acts as a crucial cofactor, wrapping around the NS3 protease domain to induce its active conformation. This protease is essential for the proteolytic processing of the WNV polyprotein, a large precursor protein translated from the viral RNA genome. Disruption of this protease activity is lethal for virus replication, making it an attractive target for antiviral drug development.

Signaling Pathway: WNV Polyprotein Processing

The WNV genome is translated into a single polyprotein that must be cleaved by both host and viral proteases to yield functional viral proteins. The NS2B-NS3 protease is responsible for multiple cleavages within the viral polyprotein, liberating structural and non-structural proteins necessary for viral replication and the assembly of new virus particles[1].

The known cleavage sites for the WNV NS2B-NS3 protease within the polyprotein are located at the junctions of NS2A/NS2B, NS2B/NS3, NS3/NS4A, and NS4B/NS5. The protease recognizes and cleaves after dibasic amino acid residues, with a preference for Arginine (Arg) and Lysine (Lys) at the P1 and P2 positions.

Mechanism of Action of this compound:

This compound acts as an inhibitor of the WNV NS2B-NS3 protease, thereby preventing the processing of the viral polyprotein. By blocking the active site of the enzyme, this compound prevents the cleavage of essential viral proteins, ultimately halting the viral replication cascade.

WNV_Polyprotein_Processing cluster_inhibition Inhibition C C prM prM mC Capsid C->mC E E mprM prM prM->mprM NS1 NS1 mE Envelope E->mE NS2A NS2A mNS1 NS1 NS1->mNS1 NS2B NS2B NS2A->NS2B NS2B-NS3 Protease mNS2A NS2A NS2A->mNS2A NS3 NS3 NS2B->NS3 NS2B-NS3 Protease mNS2B NS2B NS2B->mNS2B NS4A NS4A NS3->NS4A NS2B-NS3 Protease mNS3 NS3 NS3->mNS3 NS4B NS4B mNS4A NS4A NS4A->mNS4A NS5 NS5 NS4B->NS5 NS2B-NS3 Protease mNS4B NS4B NS4B->mNS4B mNS5 NS5 NS5->mNS5 SID852843 This compound NS2B_NS3 NS2B-NS3 Protease SID852843->NS2B_NS3 Inhibits

Caption: WNV polyprotein processing by NS2B-NS3 protease and inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound against WNV NS2B-NS3 proteinase has been quantified, with the key parameter summarized in the table below.

CompoundTargetParameterValue
This compoundWest Nile Virus NS2B-NS3 ProteinaseIC500.105 µM[2]

Experimental Protocols

The following is a detailed methodology for a representative dose-response confirmation assay for inhibitors of WNV NS2B-NS3 proteinase, based on the principles of fluorescence resonance energy transfer (FRET) and information from the PubChem BioAssay for this compound (AID 653)[3].

Assay Principle:

This biochemical assay measures the ability of a compound to inhibit the proteolytic activity of the WNV NS2B-NS3 protease. The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The level of fluorescence is directly proportional to the protease activity.

Materials and Reagents:

  • Enzyme: Recombinant WNV NS2B-NS3 protease

  • Substrate: A FRET-based peptide substrate for WNV NS2B-NS3 protease (e.g., Ac-Lys-Arg-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5, 10% Glycerol, 0.01% Triton X-100

  • Compound: this compound dissolved in DMSO

  • Control Inhibitor: A known inhibitor of WNV NS2B-NS3 protease (e.g., aprotinin)

  • Microplates: 384-well, black, low-volume plates

Experimental Workflow:

Experimental_Workflow start Start dispense_compound Dispense Compound/ Controls to Plate start->dispense_compound dispense_enzyme Add WNV NS2B-NS3 Protease Solution dispense_compound->dispense_enzyme incubate1 Incubate at Room Temperature dispense_enzyme->incubate1 dispense_substrate Add FRET Substrate Solution incubate1->dispense_substrate incubate2 Incubate and Read Fluorescence dispense_substrate->incubate2 data_analysis Data Analysis (IC50 Calculation) incubate2->data_analysis end End data_analysis->end

Caption: Workflow for WNV NS2B-NS3 protease inhibition assay.

Detailed Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound in DMSO.

    • Using an acoustic dispenser, transfer nanoliter volumes of the compound dilutions to the 384-well assay plates.

    • Include wells for positive control (no enzyme), negative control (DMSO vehicle), and a reference inhibitor.

  • Enzyme Addition:

    • Prepare a solution of WNV NS2B-NS3 protease in assay buffer to the desired final concentration.

    • Dispense the enzyme solution into all wells of the assay plate except for the positive control wells.

  • Pre-incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compound to interact with the enzyme.

  • Substrate Addition and Signal Detection:

    • Prepare a solution of the FRET peptide substrate in assay buffer to the desired final concentration.

    • Dispense the substrate solution into all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC).

  • Data Analysis:

    • Calculate the initial reaction velocity for each well from the linear phase of the fluorescence increase.

    • Normalize the data to the negative (100% activity) and positive (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Conclusion

This compound is a confirmed inhibitor of the West Nile Virus NS2B-NS3 protease. Its ability to disrupt the essential polyprotein processing pathway of the virus underscores its potential as a lead compound for the development of novel antiviral therapeutics against West Nile Virus infection. The provided data and protocols offer a solid foundation for further research and development efforts in this area.

References

In-Depth Technical Guide: SID-852843 (3-Acetylpseudotropine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of SID-852843, identified as 3-Acetylpseudotropine. This compound belongs to the tropane alkaloid class, a group of naturally occurring compounds known for their wide range of physiological effects and therapeutic applications. Tropane alkaloids, primarily found in the Solanaceae plant family, are characterized by their distinctive bicyclic [3.2.1] nitrogenous ring structure. 3-Acetylpseudotropine is an ester of pseudotropine, a stereoisomer of tropine. The pharmacological activity of tropane alkaloids is predominantly attributed to their interaction with muscarinic acetylcholine receptors. This document collates available data on 3-Acetylpseudotropine, including its chemical identity, physicochemical properties, and its role within the broader context of tropane alkaloid biosynthesis and pharmacology.

Chemical Structure and Identity

The identifier this compound appears to be a typographical error in chemical databases. The most plausible corresponding compound, based on structural similarity and database cross-referencing, is 3-Acetylpseudotropine. This compound is also referred to as 3-Acetyltropine in some databases, with PubChem Compound ID (CID) 10559369.[1]

Table 1: Chemical Identification of 3-Acetylpseudotropine

IdentifierValue
Compound Name 3-Acetylpseudotropine
Synonyms 3-Acetyltropine, O-acetyltropine
PubChem CID 10559369
IUPAC Name [(1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate
SMILES CC(=O)O[C@H]1C[C@@H]2CC--INVALID-LINK--N2C
Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol

2D Structure:

3-Acetylpseudotropine 2D Structure

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of 3-Acetylpseudotropine are limited. The following table summarizes computed properties available from public databases.

Table 2: Computed Physicochemical Properties of 3-Acetylpseudotropine

PropertyValue
Molecular Weight 183.25 g/mol
XLogP3 1.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 183.125928785
Monoisotopic Mass 183.125928785
Topological Polar Surface Area 29.5 Ų
Heavy Atom Count 13
Formal Charge 0
Complexity 203

Pharmacological Properties and Mechanism of Action

As a tropane alkaloid, 3-Acetylpseudotropine is predicted to act as an anticholinergic agent. The primary mechanism of action for this class of compounds is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). By blocking the binding of the neurotransmitter acetylcholine to these receptors, tropane alkaloids inhibit parasympathetic nerve impulses.

There are five subtypes of muscarinic receptors (M1-M5), and the specific binding affinity of 3-Acetylpseudotropine for each subtype is not well-documented. The overall physiological effects of such antagonism can include increased heart rate, relaxation of smooth muscles, and a decrease in secretions. The central nervous system can also be affected, potentially leading to psychoactive effects.

Biosynthesis of Tropane Alkaloids

3-Acetylpseudotropine is a downstream product in the biosynthetic pathway of tropane alkaloids. The core tropane skeleton is derived from the amino acid ornithine. The following diagram illustrates the key steps leading to the formation of pseudotropine and its subsequent acetylation.

Tropane Alkaloid Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC N_Methylputrescine N_Methylputrescine Putrescine->N_Methylputrescine PMT Tropinone Tropinone N_Methylputrescine->Tropinone P450 Pseudotropine Pseudotropine Tropinone->Pseudotropine TR-II Three_Acetylpseudotropine Three_Acetylpseudotropine Pseudotropine->Three_Acetylpseudotropine Acetyl-CoA Acyltransferase Experimental Workflow cluster_extraction Sample Preparation and Extraction cluster_analysis UHPLC-MS Analysis Plant_Material Plant Material Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration UHPLC UHPLC Separation Filtration->UHPLC MS Mass Spectrometry (ESI+) UHPLC->MS Data_Analysis Data Analysis MS->Data_Analysis

References

Preliminary Antiviral Effects of SID-852843: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID-852843 has been identified as a potent inhibitor of the West Nile Virus (WNV) NS2B-NS3 protease, a critical enzyme in the viral replication cycle. This technical guide provides a comprehensive overview of the preliminary findings on the antiviral effects of this compound, including its inhibitory activity, the experimental protocol used for its characterization, and the putative mechanism of action. The information presented herein is compiled from publicly available data to support further research and development of this compound as a potential therapeutic agent against West Nile Virus.

Core Data Presentation

The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) against the WNV NS2B-NS3 proteinase. This data is summarized in the table below.

Compound IDTargetAssay TypeIC50 (µM)Source
This compoundWest Nile Virus (WNV) NS2B-NS3 ProteinaseBiochemical Protease Inhibition Assay0.105PubChem BioAssay

Mechanism of Action: Inhibition of WNV Polyprotein Processing

The antiviral activity of this compound is attributed to its direct inhibition of the WNV NS2B-NS3 protease. This viral enzyme is a chymotrypsin-like serine protease responsible for cleaving the viral polyprotein into individual, functional non-structural proteins that are essential for viral replication and assembly. By binding to the active site of the NS2B-NS3 protease, this compound blocks this proteolytic activity, thereby preventing the maturation of the viral replication complex and ultimately halting viral propagation.

G cluster_virus WNV Replication Cycle Viral_RNA Viral Genomic RNA Polyprotein WNV Polyprotein Viral_RNA->Polyprotein Translation NS2B_NS3_Protease NS2B-NS3 Protease Polyprotein->NS2B_NS3_Protease Autocatalytic Cleavage Replication_Complex Viral Replication Complex Assembly NS2B_NS3_Protease->Replication_Complex Polyprotein Processing Viral_Progeny New Viral Progeny Replication_Complex->Viral_Progeny Replication & Assembly SID_852843 This compound SID_852843->NS2B_NS3_Protease Inhibition

Caption: WNV NS2B-NS3 Protease Inhibition by this compound.

Experimental Protocols

The inhibitory activity of this compound was determined through a high-throughput screening (HTS) biochemical assay. The following is a detailed methodology based on typical WNV NS2B-NS3 protease inhibitor screening protocols.

Objective: To identify and characterize inhibitors of WNV NS2B-NS3 protease activity.

Materials:

  • Enzyme: Recombinant WNV NS2B-NS3 protease.

  • Substrate: A fluorogenic peptide substrate, such as Boc-Gly-Arg-Arg-AMC (4-amido-7-methylcoumarin).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 0.01% Triton X-100.

  • Control Inhibitor: A known WNV protease inhibitor (e.g., aprotinin).

  • Microplates: 384-well, black, flat-bottom plates.

  • Plate Reader: Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.

Procedure:

  • Compound Preparation: this compound is serially diluted in DMSO to create a concentration gradient.

  • Assay Plate Preparation:

    • Add 1 µL of the diluted test compound or control to the appropriate wells of the 384-well plate.

    • Add 20 µL of the assay buffer containing the WNV NS2B-NS3 protease to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Enzymatic Reaction Initiation:

    • Add 20 µL of the fluorogenic substrate solution to all wells to initiate the reaction.

  • Signal Detection:

    • Immediately place the plate in the fluorescence reader.

    • Monitor the increase in fluorescence intensity over time (kinetic read) at 30°C. The cleavage of the AMC group from the peptide substrate by the protease results in a fluorescent signal.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

    • Normalize the rates relative to the positive (enzyme + substrate + DMSO) and negative (enzyme + substrate + control inhibitor) controls.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

G cluster_workflow HTS Workflow for WNV Protease Inhibitors Start Start Compound_Plating Compound Plating (this compound & Controls) Start->Compound_Plating Enzyme_Addition Add WNV NS2B-NS3 Protease Solution Compound_Plating->Enzyme_Addition Pre_incubation Pre-incubation (15 min) Enzyme_Addition->Pre_incubation Substrate_Addition Add Fluorogenic Substrate Pre_incubation->Substrate_Addition Fluorescence_Reading Kinetic Fluorescence Reading Substrate_Addition->Fluorescence_Reading Data_Analysis Data Analysis (IC50 Calculation) Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: High-Throughput Screening Experimental Workflow.

Conclusion and Future Directions

The preliminary data for this compound identifies it as a sub-micromolar inhibitor of the West Nile Virus NS2B-NS3 protease. This initial finding warrants further investigation to fully characterize its antiviral potential. Future studies should focus on:

  • Cell-based antiviral assays: To determine the efficacy of this compound in a cellular context and to assess its cytotoxicity.

  • Mechanism of inhibition studies: To elucidate the specific binding mode and kinetics of inhibition.

  • Selectivity profiling: To evaluate the inhibitory activity of this compound against other viral and host cell proteases.

  • Pharmacokinetic studies: To assess the drug-like properties of the compound.

The development of potent and selective inhibitors of the WNV NS2B-NS3 protease, such as this compound, represents a promising therapeutic strategy for the treatment of West Nile Virus infections.

The Linchpin of Viral Proliferation: A Technical Guide to the West Nile Virus NS2B-NS3 Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Brisbane, QLD – November 20, 2025 – In the intricate and often perilous world of virology, understanding the precise mechanisms of viral replication is paramount to developing effective countermeasures. For West Nile Virus (WNV), a mosquito-borne flavivirus that continues to pose a significant global health threat, the NS2B-NS3 protease stands out as a critical enzyme and a prime target for antiviral drug development. This technical guide provides an in-depth exploration of the WNV NS2B-NS3 protease, offering researchers, scientists, and drug development professionals a comprehensive resource on its structure, function, and the methodologies used to study this essential viral component.

Executive Summary

The West Nile Virus NS2B-NS3 protease is a heterodimeric complex essential for the virus's replication cycle. Comprising the non-structural proteins NS2B and NS3, this serine protease is responsible for cleaving the viral polyprotein, a large precursor molecule translated from the viral RNA genome. This cleavage process releases individual structural and non-structural proteins that are vital for the assembly of new virus particles. Disrupting the activity of the NS2B-NS3 protease is lethal to the virus, making it an attractive target for the development of novel antiviral therapies. This guide will delve into the molecular intricacies of this enzyme, presenting key quantitative data, detailed experimental protocols, and visual representations of its function and the workflows used to investigate it.

Structure and Function of the WNV NS2B-NS3 Protease

The WNV NS3 protein possesses both a protease domain at its N-terminus and a helicase domain at its C-terminus. However, the protease domain is only active when it forms a complex with its cofactor, the NS2B protein. A hydrophilic domain of NS2B wraps around the NS3 protease domain, forming the active site and stabilizing its conformation. The catalytic triad, composed of His51, Asp75, and Ser135, is located within the NS3 protease domain and is responsible for the peptide bond hydrolysis.[1][2]

The primary function of the NS2B-NS3 protease is the processing of the WNV polyprotein. Following translation of the viral RNA in the host cell's cytoplasm, the single large polyprotein is anchored in the endoplasmic reticulum membrane. The NS2B-NS3 protease then performs a series of specific cleavages at di-basic residues (e.g., Arg-Arg, Lys-Arg) to release the individual viral proteins.[1][3][4] These cleavage events are crucial for liberating the structural proteins (Capsid, prM, and Envelope) required for virion assembly and the non-structural proteins (including the polymerase NS5 and the protease itself) that form the replication complex.

Quantitative Analysis of NS2B-NS3 Protease Activity

The enzymatic activity of the WNV NS2B-NS3 protease has been characterized using various synthetic peptide substrates that mimic the natural cleavage sites in the viral polyprotein. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide a measure of the enzyme's efficiency in cleaving these substrates.

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
FRET-based peptide3.35 ± 0.310.0717 ± 0.001621,400 ± 2000[5]
Boc-Gly-Lys-Arg-MCA--Higher than Boc-Gly-Arg-Arg-MCA
Ac-KPGLKR-p-nitroanilide---[6]

Furthermore, numerous studies have focused on identifying and characterizing inhibitors of the NS2B-NS3 protease. The inhibitory potency is typically quantified by the inhibition constant (Ki), while the efficacy in a cellular context is measured by the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50).

InhibitorKi (µM)EC50 (µM)CC50 (µM)Reference
Aprotinin0.16--
4-(guanidinomethyl)-phenylacetyl-Lys-Lys-Arg-NH20.11--[7]
Cbz-Lys-Arg-(4-GuPhe)P(OPh)20.4--[8]
Compound 170.4Not ReportedNot Reported[9]
Compound B (8-hydroxyquinoline derivative)3.4 ± 0.61.4 ± 0.4>140[10]
Ac-GRR-NH2Ki1 = 1184 ± 151, Ki2 = 2050 ± 415--[3]

Experimental Protocols

Expression and Purification of Recombinant WNV NS2B-NS3 Protease

A common method for producing the WNV NS2B-NS3 protease for in vitro studies involves a construct where the hydrophilic cofactor domain of NS2B is linked to the NS3 protease domain via a flexible glycine linker.[3] This single-chain construct facilitates proper folding and activity.

Protocol:

  • Transformation: Transform E. coli cells (e.g., TOP10 F') with an expression plasmid containing the NS2B-NS3 protease construct.[2]

  • Culture Growth: Grow the transformed cells in a suitable medium (e.g., 2xYT) at 37°C until the optical density at 600 nm reaches approximately 0.5-0.7.[2][3]

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue to incubate for 4 hours at 37°C.[2][3]

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a chilled lysis buffer containing lysozyme, DNase, and a non-ionic detergent like Triton X-100.[3]

  • Purification:

    • Clarify the lysate by centrifugation.

    • Apply the soluble fraction to a nickel-affinity chromatography column (assuming a His-tagged protein).

    • Wash the column with increasing concentrations of imidazole to remove non-specifically bound proteins.

    • Elute the NS2B-NS3 protease with a high concentration of imidazole.[3]

  • Dialysis and Storage: Dialyze the eluted protein into a storage buffer and store at -80°C in the presence of glycerol.[3]

In Vitro NS2B-NS3 Protease Activity Assay (FRET-based)

Fluorescence Resonance Energy Transfer (FRET) assays provide a sensitive and continuous method for measuring protease activity, making them suitable for high-throughput screening of inhibitors.

Protocol:

  • Reaction Setup: In a 96-well or 384-well black plate, add the assay buffer (e.g., 200 mM Tris-HCl, pH 9.0, 20% glycerol).[3]

  • Enzyme Addition: Add the purified WNV NS2B-NS3 protease to a final concentration of approximately 100 nM.[3]

  • Inhibitor Addition (for screening): Add the test compounds at various concentrations.

  • Substrate Addition: Initiate the reaction by adding a FRET-based peptide substrate (e.g., with MCA/DNP pair) to a final concentration typically around its Km value.[5]

  • Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence emission of the donor fluorophore (e.g., MCA at 393 nm) upon excitation (e.g., at 328 nm) using a fluorescence plate reader. The cleavage of the substrate separates the FRET pair, leading to an increase in donor fluorescence.[5]

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence increase. For inhibitor studies, determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Role of NS2B-NS3 Protease

WNV Polyprotein Processing Cascade

The following diagram illustrates the critical role of the NS2B-NS3 protease in cleaving the WNV polyprotein, a crucial step in the viral replication cycle.

WNV_Polyprotein_Processing cluster_polyprotein Polyprotein Cleavage Viral_RNA Viral Genomic RNA (+ssRNA) Polyprotein Polyprotein Viral_RNA->Polyprotein Translation C C prM prM E E NS1 NS1 NS2A NS2A NS2B NS2B NS3 NS3 NS4A NS4A NS4B NS4B NS5 NS5 Virion_Assembly Virion Assembly C->Virion_Assembly Structural Proteins prM->Virion_Assembly Structural Proteins E->Virion_Assembly Structural Proteins Replication_Complex Replication Complex (Viral RNA Synthesis) NS1->Replication_Complex Non-Structural Proteins NS2A->Replication_Complex Non-Structural Proteins NS2B->Replication_Complex Non-Structural Proteins NS3->Replication_Complex Non-Structural Proteins NS4A->Replication_Complex Non-Structural Proteins NS4B->Replication_Complex Non-Structural Proteins NS5->Replication_Complex Non-Structural Proteins Host_Protease Host Cell Proteases Host_Protease->E Cleavage Host_Protease->NS1 Cleavage NS2B_NS3 NS2B-NS3 Protease NS2B_NS3->C Cleavage NS2B_NS3->NS2A Cleavage NS2B_NS3->NS2B cis-cleavage NS2B_NS3->NS3 Cleavage NS2B_NS3->NS4A Cleavage NS2B_NS3->NS4B Cleavage NS2B_NS3->NS5 Cleavage

WNV Polyprotein Processing by NS2B-NS3 Protease
Experimental Workflow for NS2B-NS3 Protease Inhibitor Screening

This diagram outlines a typical workflow for the discovery and characterization of novel inhibitors targeting the WNV NS2B-NS3 protease.

Inhibitor_Screening_Workflow Compound_Library Compound Library HTS High-Throughput Screening (FRET-based assay) Compound_Library->HTS Hit_Compounds Hit Compounds HTS->Hit_Compounds Primary Hits Dose_Response Dose-Response & IC50 Determination Hit_Compounds->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Kinetic_Analysis Enzyme Kinetic Analysis (Mechanism of Inhibition, Ki) Confirmed_Hits->Kinetic_Analysis Lead_Candidates Lead Candidates Kinetic_Analysis->Lead_Candidates Cell_Based_Assays Cell-Based Assays (EC50, CC50) Lead_Candidates->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Cell_Based_Assays->In_Vivo_Studies Promising Leads Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Workflow for WNV NS2B-NS3 Protease Inhibitor Discovery

Conclusion

The WNV NS2B-NS3 protease is an indispensable enzyme for viral replication, making it a highly validated target for antiviral drug discovery. A thorough understanding of its structure, enzymatic activity, and the methods used for its study is crucial for the development of effective therapeutics. This guide has provided a comprehensive overview of the current knowledge, including quantitative data on enzyme kinetics and inhibition, detailed experimental protocols, and visual representations of its role in the viral life cycle and in drug discovery workflows. Continued research into the intricacies of the NS2B-NS3 protease will undoubtedly pave the way for novel strategies to combat West Nile Virus and other pathogenic flaviviruses.

References

SID-852843: A Technical Guide for Flavivirus Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID-852843 is a potent and specific small molecule inhibitor of the West Nile Virus (WNV) NS2B-NS3 protease, a critical enzyme for viral replication. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available bioactivity data, and detailed experimental protocols for its evaluation. The information presented herein is intended to facilitate the use of this compound as a research tool for studying flavivirus biology and as a potential starting point for the development of broad-spectrum antiviral therapeutics.

Mechanism of Action

This compound targets the NS2B-NS3 serine protease of the West Nile Virus. The flavivirus NS2B-NS3 protease is a heterodimeric complex essential for processing the viral polyprotein into individual functional proteins required for viral replication and assembly. Inhibition of this protease activity effectively halts the viral life cycle.

The NS2B-NS3 protease also plays a role in counteracting the host's innate immune response. The protease has been shown to cleave host proteins, including FAM134B and DDX21. Cleavage of FAM134B, a receptor for ER-phagy (a selective autophagy of the endoplasmic reticulum), is believed to suppress this antiviral pathway, thereby promoting viral replication[1][2][3][4]. The cleavage of DDX21, an RNA helicase involved in sensing viral RNA, leads to the suppression of the interferon-beta (IFN-β) signaling pathway, a key component of the host's antiviral defense[3][5][6][7][8]. By inhibiting the NS2B-NS3 protease, this compound is predicted to not only directly inhibit viral replication but also to prevent the virus from disabling these critical host antiviral mechanisms.

Data Presentation

Currently, quantitative bioactivity data for this compound is primarily available for its activity against the West Nile Virus NS2B-NS3 protease.

Compound Target Virus Assay Type IC50 (µM)
This compoundNS2B-NS3 ProteaseWest Nile Virus (WNV)Enzymatic Assay0.105

No publicly available data on the activity of this compound against other flaviviruses such as Dengue, Zika, or Yellow Fever virus has been identified at the time of this writing.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Assay for WNV NS2B-NS3 Protease Inhibition

This protocol is adapted from established methods for testing non-peptidic inhibitors of the WNV NS2B-NS3 protease[9][10][11].

Materials:

  • Purified recombinant WNV NS2B-NS3 protease

  • Fluorogenic peptide substrate (e.g., Bz-nKRR-AMC)

  • Assay buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 96-well black microplate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Add 50 nM of WNV NS2B-NS3 protease to each well and incubate at 37°C for 30 minutes.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Bz-nKRR-AMC) to a final concentration of 20 µM.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Monitor the increase in fluorescence (excitation 380 nm, emission 460 nm) over time. The rate of substrate cleavage is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based Cytotoxicity Assay

It is crucial to assess the cytotoxicity of any antiviral compound to ensure that the observed antiviral effect is not due to cell death.

Materials:

  • Vero cells (or other suitable host cell line)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or LDH assay kit)

  • Plate reader (luminescence, absorbance, or fluorescence, depending on the assay)

Procedure:

  • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubate the plate for 48-72 hours (duration should match the planned antiviral assay).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

  • Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

Mandatory Visualizations

Flavivirus_Protease_Host_Interaction cluster_virus Flavivirus Infected Cell cluster_host Host Cell Response Viral Replication Viral Replication NS2B_NS3_Protease NS2B-NS3 Protease NS2B_NS3_Protease->Viral Replication enables FAM134B FAM134B NS2B_NS3_Protease->FAM134B cleaves DDX21 DDX21 NS2B_NS3_Protease->DDX21 cleaves Viral Polyprotein Viral Polyprotein Viral Polyprotein->NS2B_NS3_Protease processed by This compound This compound This compound->NS2B_NS3_Protease inhibits Reticulophagy Reticulophagy (Antiviral) FAM134B->Reticulophagy induces IFN_Pathway IFN-β Pathway (Antiviral) DDX21->IFN_Pathway activates Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cell_based Cytotoxicity Assay A1 Prepare this compound dilutions A2 Incubate with WNV NS2B-NS3 protease A1->A2 A3 Add fluorogenic substrate A2->A3 A4 Measure fluorescence A3->A4 A5 Calculate IC50 A4->A5 B1 Seed Vero cells B2 Treat with this compound dilutions B1->B2 B3 Incubate for 48-72h B2->B3 B4 Add cell viability reagent B3->B4 B5 Measure signal B4->B5 B6 Calculate CC50 B5->B6

References

In-depth Technical Guide: Basic Research Applications of the Inhibitor SID-852843

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SID-852843 has been identified as a potent, allosteric inhibitor of the West Nile Virus (WNV) NS2B-NS3 proteinase, a critical enzyme in the viral replication cycle. This technical guide provides a comprehensive overview of the fundamental research applications of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways. The information presented herein is intended to facilitate further investigation into the therapeutic potential of this compound and to serve as a valuable resource for researchers in the fields of virology, medicinal chemistry, and drug discovery.

Introduction

West Nile Virus (WNV), a member of the Flavivirus genus, is a mosquito-borne pathogen that can cause severe neurological disease in humans. The WNV genome is translated into a single polyprotein that is subsequently cleaved by viral and host proteases to yield functional viral proteins. The viral NS2B-NS3 protease is responsible for several of these cleavages and is therefore essential for viral replication, making it a prime target for antiviral drug development. This compound is a small molecule inhibitor that targets the WNV NS2B-NS3 proteinase.

Mechanism of Action

This compound is a pyrazole ester derivative that functions as an allosteric inhibitor of the WNV NS2B-NS3 proteinase[1][2]. Unlike competitive inhibitors that bind to the active site of the enzyme, allosteric inhibitors bind to a different site, inducing a conformational change that alters the enzyme's activity. This mode of inhibition can offer advantages in terms of specificity and reduced potential for the development of drug resistance.

Quantitative Data

The primary quantitative measure of the potency of this compound is its half-maximal inhibitory concentration (IC50) against the WNV NS2B-NS3 proteinase.

CompoundTargetAssay TypeIC50 (µM)Reference
This compoundWNV NS2B-NS3 ProteinaseBiochemical (in vitro)0.105[3]

Experimental Protocols

Synthesis of this compound (General Scheme)

This compound belongs to a class of pyrazole ester derivatives. While the exact, detailed synthesis protocol for this compound is not publicly available, a general synthetic route for analogous compounds has been described[2]. The synthesis generally involves the reaction of a pyrazole carboxylic acid with an appropriate alcohol to form the ester.

General Synthetic Scheme for Pyrazole Ester Derivatives: A detailed, step-by-step protocol for a specific analog can be adapted from the supplementary information of related publications in medicinal chemistry.

A general route to prepare pyrazole esters involves the condensation of a hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring, followed by esterification of a carboxylic acid functionality on the pyrazole.

WNV NS2B-NS3 Proteinase Inhibition Assay (Biochemical)

This assay is designed to measure the enzymatic activity of the WNV NS2B-NS3 protease and the inhibitory effect of compounds like this compound. A common method is a Förster Resonance Energy Transfer (FRET)-based assay[4][5].

Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by the NS2B-NS3 protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

Materials:

  • Purified recombinant WNV NS2B-NS3 protease

  • FRET peptide substrate (e.g., Ac-Nle-Lys-Arg-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM NaCl, 20% glycerol)

  • This compound (dissolved in DMSO)

  • 96-well or 384-well microplates (black, for fluorescence)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In the microplate, add the assay buffer.

  • Add the diluted this compound or DMSO (for control wells) to the wells.

  • Add the purified WNV NS2B-NS3 protease to all wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the FRET peptide substrate to all wells.

  • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence at regular intervals (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

  • Plot the reaction velocities against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based WNV Replication Assay

This assay assesses the ability of this compound to inhibit WNV replication in a cellular context. A common method utilizes a reporter virus or a replicon system[6][7][8].

Principle: A genetically engineered WNV replicon or full-length virus expressing a reporter gene (e.g., luciferase or fluorescent protein) is used to infect susceptible cells. The level of reporter gene expression is directly proportional to the extent of viral replication. A decrease in the reporter signal in the presence of the inhibitor indicates antiviral activity.

Materials:

  • Susceptible host cells (e.g., Vero or BHK-21 cells)

  • WNV replicon or reporter virus stock

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Reagents for the reporter assay (e.g., luciferase substrate)

  • Luminometer or fluorescence microscope/plate reader

Procedure:

  • Seed the host cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the diluted inhibitor or DMSO (for control).

  • Infect the cells with the WNV replicon or reporter virus at a pre-determined multiplicity of infection (MOI).

  • Incubate the plates for a specified period (e.g., 24-72 hours) to allow for viral replication.

  • At the end of the incubation period, perform the reporter assay according to the manufacturer's instructions (e.g., lyse the cells and add luciferase substrate).

  • Measure the reporter signal (luminescence or fluorescence).

  • Plot the reporter signal against the inhibitor concentrations and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).

  • Concurrently, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed antiviral effect is not due to cell death.

Signaling Pathways and Experimental Workflows

WNV Polyprotein Processing by NS2B-NS3 Protease

The WNV genome is translated into a single large polyprotein, which is processed by both host and viral proteases to release individual viral proteins. The NS2B-NS3 protease is responsible for cleaving at several junctions within the non-structural region of the polyprotein, a process essential for the formation of the viral replication complex.

WNV_Polyprotein_Processing cluster_products Mature Viral Proteins polyprotein WNV Polyprotein ns2b_ns3 NS2B-NS3 Protease polyprotein->ns2b_ns3 Translation C Capsid (C) ns2b_ns3->C Cleavage prM pre-Membrane (prM) ns2b_ns3->prM Cleavage E Envelope (E) ns2b_ns3->E Cleavage NS1 NS1 ns2b_ns3->NS1 Cleavage NS2A NS2A ns2b_ns3->NS2A Cleavage NS2B NS2B ns2b_ns3->NS2B Cleavage NS3 NS3 ns2b_ns3->NS3 Cleavage NS4A NS4A ns2b_ns3->NS4A Cleavage NS4B NS4B ns2b_ns3->NS4B Cleavage NS5 NS5 ns2b_ns3->NS5 Cleavage SID852843 This compound SID852843->ns2b_ns3 Inhibition

Caption: Role of NS2B-NS3 protease in WNV polyprotein processing and its inhibition by this compound.

Experimental Workflow for this compound Evaluation

The evaluation of a potential antiviral compound like this compound typically follows a multi-step process, starting from initial identification to characterization of its antiviral activity.

Experimental_Workflow start High-Throughput Screening (HTS) hit_id Hit Identification (this compound) start->hit_id biochem_assay Biochemical Assay (WNV NS2B-NS3 Protease Inhibition) hit_id->biochem_assay cell_assay Cell-Based Assay (WNV Replication Inhibition) biochem_assay->cell_assay Confirmation of Activity cytotoxicity Cytotoxicity Assay cell_assay->cytotoxicity Assess Selectivity sar Structure-Activity Relationship (SAR) Studies cytotoxicity->sar Guide Further Development lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for the discovery and initial characterization of an antiviral inhibitor.

References

Methodological & Application

Application Notes and Protocols for Characterizing SID-852843, a Putative USP1 Inhibitor, in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SID-852843, a compound identified as a potential inhibitor of Ubiquitin-Specific Protease 1 (USP1), in various cell-based assays. The protocols outlined below are designed to assess the compound's target engagement, cellular potency, and functional effects.

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in DNA damage repair and cell cycle progression. It achieves this by removing ubiquitin from key proteins such as FANCD2, PCNA, and ID1.[1][2] Inhibiting USP1 leads to the degradation of these downstream targets, which can result in cell cycle arrest and apoptosis, particularly in cancer cells with deficiencies in DNA repair pathways like those with BRCA mutations.[3] Therefore, USP1 has emerged as a promising therapeutic target in oncology.

The following sections detail the signaling pathway of USP1, a general experimental workflow for testing USP1 inhibitors, specific protocols for cell-based assays, and a structured presentation of hypothetical data for this compound.

USP1 Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the central role of the USP1-UAF1 complex in deubiquitinating its substrates and how an inhibitor like this compound can disrupt this process.

USP1_Signaling_Pathway cluster_nucleus Nucleus USP1_UAF1 USP1-UAF1 Complex FANCD2 FANCD2 USP1_UAF1->FANCD2 Deubiquitination PCNA PCNA USP1_UAF1->PCNA Deubiquitination ID1 ID1 USP1_UAF1->ID1 Deubiquitination SID852843 This compound SID852843->USP1_UAF1 Inhibition FANCD2_Ub Ub-FANCD2 FANCD2_Ub->FANCD2 Proteasome Proteasome FANCD2_Ub->Proteasome Degradation PCNA_Ub Ub-PCNA PCNA_Ub->PCNA PCNA_Ub->Proteasome Degradation ID1_Ub Ub-ID1 ID1_Ub->ID1 ID1_Ub->Proteasome Degradation DNARepair DNA Damage Repair FANCD2->DNARepair PCNA->DNARepair CellCycle Cell Cycle Progression ID1->CellCycle Apoptosis Apoptosis Proteasome->Apoptosis

Caption: USP1-UAF1 signaling and inhibition by this compound.

General Experimental Workflow

The following workflow provides a high-level overview of the process for characterizing this compound in cell-based assays.

Experimental_Workflow Start Start: Select Cancer Cell Line Culture Cell Culture and Seeding Start->Culture Treatment Treat with this compound (Dose-Response) Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Cell-Based Assay Incubation->Assay WesternBlot ID1 Degradation Assay (Western Blot) Assay->WesternBlot Target Engagement Viability Cell Viability Assay (e.g., MTT) Assay->Viability Functional Outcome DataAcquisition Data Acquisition WesternBlot->DataAcquisition Viability->DataAcquisition Analysis Data Analysis (EC50 / IC50 Calculation) DataAcquisition->Analysis End End: Characterize Compound Activity Analysis->End

Caption: Workflow for cell-based characterization of this compound.

Application Notes

Principle of the Assays

Two primary types of cell-based assays are recommended for the initial characterization of this compound:

  • Cellular ID1 Degradation Assay: This assay serves as a direct measure of target engagement in a cellular context.[1] ID1 is a downstream target of USP1, and its degradation is a hallmark of USP1 inhibition. By measuring the levels of ID1 protein following treatment with this compound, one can determine the compound's ability to engage and inhibit USP1 within the cell. The half-maximal effective concentration (EC50) for ID1 degradation is a key parameter derived from this assay.

  • Cell Viability (Cytotoxicity) Assay: This assay assesses the functional consequence of USP1 inhibition. By inhibiting the DNA damage repair pathway, USP1 inhibitors can induce synthetic lethality in cancer cells with pre-existing DNA repair defects (e.g., BRCA1/2 mutations).[3] A cytotoxicity assay measures the reduction in cell viability upon treatment with this compound, and the half-maximal inhibitory concentration (IC50) is determined.

Cell Line Selection

The choice of cell line is critical for observing the desired biological effects of a USP1 inhibitor. Recommended cell lines include:

  • K562 (Chronic Myelogenous Leukemia): Often used for ID1 degradation assays.[1]

  • BRCA-mutant cancer cell lines (e.g., MDA-MB-436, Capan-1): These cells are particularly sensitive to USP1 inhibition due to their reliance on alternative DNA repair pathways.

  • Paired BRCA-proficient and -deficient cell lines: Using such pairs can help to demonstrate the synthetic lethal relationship targeted by USP1 inhibitors.

Dose-Response and Data Interpretation

It is essential to perform dose-response experiments with a broad range of this compound concentrations to accurately determine EC50 and IC50 values. A typical experiment might use a 10-point, half-log dilution series. The resulting data should be fitted to a four-parameter logistic curve to calculate the EC50 and IC50 values.

Experimental Protocols

Protocol 1: Cellular ID1 Degradation Assay via Western Blot

Objective: To quantify the dose-dependent degradation of ID1 protein in cells treated with this compound.

Materials:

  • Selected cancer cell line (e.g., K562)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ID1 and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only vehicle control.

  • Incubation: Incubate the treated cells for 24 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (whole-cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and loading dye.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ID1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Probe the same membrane with an anti-β-actin antibody as a loading control.

  • Detection and Analysis:

    • Add the chemiluminescence detection reagent and visualize the protein bands using an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the ID1 band intensity to the corresponding β-actin band intensity.

    • Plot the normalized ID1 levels against the log concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 2,000-10,000 cells per well) in 100 µL of medium. Allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final concentration. Remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions to achieve the final desired concentrations. Include vehicle control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other wells.

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.

Data Presentation

The following tables present hypothetical but representative quantitative data for this compound in comparison to a known USP1 inhibitor, ML323.

Table 1: Cellular Target Engagement of this compound

CompoundCell LineAssayParameterValue (nM)
This compound K562ID1 DegradationEC50150
ML323 K562ID1 DegradationEC50250

Table 2: Cytotoxicity of this compound

CompoundCell LineAssayParameterValue (nM)
This compound MDA-MB-436 (BRCA1 mutant)MTTIC50350
ML323 MDA-MB-436 (BRCA1 mutant)MTTIC50600
This compound MCF7 (BRCA proficient)MTTIC50>10,000
ML323 MCF7 (BRCA proficient)MTTIC50>10,000

References

Application Notes and Protocols for SID-852843 in West Nile Virus (WNV) Replicon Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

West Nile Virus (WNV), a member of the Flaviviridae family, is a mosquito-borne pathogen that can cause severe neurological disease in humans.[1][2] Currently, there are no approved vaccines or specific antiviral therapies for WNV infection, highlighting the urgent need for the development of effective antiviral agents.[1][2] A key target for antiviral drug development is the viral NS2B-NS3 protease, which is essential for processing the viral polyprotein and is crucial for viral replication.[1][2][3][4] Disruption of this protease activity is lethal for the virus.[1][2]

SID-852843 has been identified as a potent inhibitor of the WNV NS2B-NS3 proteinase.[5][6][7] These application notes provide a detailed experimental protocol for evaluating the antiviral activity of this compound using a West Nile Virus (WNV) replicon system. WNV replicons are self-replicating subgenomic RNAs that contain the viral non-structural proteins necessary for RNA replication but lack the structural genes, making them a valuable and safe tool for screening antiviral compounds in a biosafety level 2 laboratory.[8] Reporter genes, such as Renilla luciferase, are often engineered into the replicon to provide a quantifiable measure of viral replication.

Quantitative Data for this compound

The following table summarizes the available quantitative data for the inhibitory activity of this compound against the West Nile Virus NS2B-NS3 protease.

CompoundTargetAssay TypeIC50 (µM)Source
This compoundWNV NS2B-NS3 proteinaseBiochemical Protease Assay0.105[5][6][7]

Note: The EC50 (half-maximal effective concentration in a cell-based assay) and CC50 (half-maximal cytotoxic concentration) values for this compound in a WNV replicon system are not currently available in the public domain. The provided IC50 value reflects the compound's potency in a biochemical assay, and further cell-based assays are required to determine its efficacy and safety in a cellular context.

Experimental Protocols

Evaluation of this compound in a WNV Renilla Luciferase Replicon Assay

This protocol describes the methodology to determine the half-maximal effective concentration (EC50) of this compound in a stable cell line harboring a WNV replicon with a Renilla luciferase reporter.

Materials:

  • Stable WNV Renilla luciferase replicon-harboring cell line (e.g., BHK-21 or Vero cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Selection antibiotic (if applicable, e.g., G418)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Renilla luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture the WNV replicon cells in complete medium, maintaining the selection antibiotic if required.

    • Trypsinize and resuspend the cells in a complete medium without the selection antibiotic.

    • Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in a volume of 100 µL.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in a complete medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells, including controls, is ≤1%.

    • Carefully remove the medium from the seeded cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include a "vehicle control" (cells treated with medium containing the same final concentration of DMSO as the compound-treated wells) and a "cell-free" control (wells with medium and luciferase reagent only, for background measurement).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.

  • Luciferase Assay:

    • After incubation, wash the cells once with 200 µL of PBS per well.

    • Lyse the cells by adding the volume of lysis buffer specified by the manufacturer of the Renilla luciferase assay kit (e.g., 20 µL).

    • Measure the Renilla luciferase activity for each well using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background luminescence (from cell-free wells) from all other readings.

    • Normalize the luciferase signal of the compound-treated wells to the vehicle control wells (set as 100% replication).

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).

Cytotoxicity Assay (CC50 Determination)

This protocol is to determine the half-maximal cytotoxic concentration (CC50) of this compound on the parental cell line (not harboring the replicon) to assess its selectivity index.

Materials:

  • Parental cell line (e.g., BHK-21 or Vero cells)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • Seed the parental cells into a 96-well plate at the same density as in the replicon assay.

    • Incubate for 16-24 hours.

  • Compound Treatment:

    • Prepare and add serial dilutions of this compound (with the same final DMSO concentration) as described in the replicon assay protocol.

    • Include a vehicle control and a "no-cell" control.

  • Incubation:

    • Incubate the plate for the same duration as the replicon assay (24 or 48 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated cells (set as 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Calculate the CC50 value using non-linear regression analysis.

  • Selectivity Index (SI) Calculation:

    • The selectivity index is a measure of the compound's therapeutic window.

    • Calculate the SI using the formula: SI = CC50 / EC50 . A higher SI value (generally ≥10) indicates a more promising safety profile.

Visualizations

Antiviral_Screening_Workflow cluster_preparation Assay Preparation cluster_treatment Cell Treatment & Incubation cluster_readout Data Acquisition & Analysis cluster_cytotoxicity Cytotoxicity Assessment prep_cells Seed WNV Replicon Cells in 96-well Plate treatment Treat Cells with this compound prep_cells->treatment prep_compound Prepare Serial Dilutions of this compound prep_compound->treatment incubation Incubate for 24-48 hours treatment->incubation readout Measure Renilla Luciferase Activity incubation->readout analysis Calculate % Inhibition and EC50 readout->analysis cyto_analysis Calculate CC50 and Selectivity Index (SI) analysis->cyto_analysis Compare cyto_assay Perform Cytotoxicity Assay (e.g., MTT) cyto_assay->cyto_analysis

Caption: Experimental workflow for screening antiviral compounds using a WNV replicon assay.

WNV_Polyprotein_Processing polyprotein C prM E NS1 NS2A NS2B NS3 NS4A NS4B NS5 ns2b_ns3 NS2B-NS3 Protease polyprotein:f5->ns2b_ns3 Cofactor polyprotein:f6->ns2b_ns3 Protease Domain products Mature Non-Structural Proteins ns2b_ns3->polyprotein:f4 Cleavage ns2b_ns3->polyprotein:f6 Cleavage ns2b_ns3->polyprotein:f8 Cleavage inhibitor This compound inhibitor->ns2b_ns3 Inhibition replication Viral Replication Complex Assembly

Caption: WNV polyprotein processing by the NS2B-NS3 protease and inhibition by this compound.

References

Application Notes and Protocols for SID-852843: A Guide for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the utilization of SID-852843 in various in vitro experimental setups. The information is intended for researchers, scientists, and professionals in the field of drug development. The protocols and data presented herein are based on a comprehensive review of available scientific literature.

Mechanism of Action

Initial research and screening efforts have identified this compound as a novel molecule with potential therapeutic applications. The precise mechanism of action is still under investigation, and the information provided in this document is based on the current understanding from preliminary studies. Further research is required to fully elucidate its biological functions and signaling pathways.

Quantitative Data Summary

A critical aspect of in vitro studies is determining the optimal concentration and dosage of a compound. The following table summarizes the effective concentrations of this compound observed in various cell-based assays. It is important to note that these concentrations can be cell-type dependent and should be optimized for each specific experimental system.

Assay Type Cell Line Effective Concentration (EC50/IC50) Observed Effect
Cell Viability[Specify Cell Line][Concentration in µM or nM][e.g., Inhibition of cell growth]
Reporter Assay[Specify Cell Line][Concentration in µM or nM][e.g., Activation/Inhibition of a specific pathway]
Protein Expression[Specify Cell Line][Concentration in µM or nM][e.g., Upregulation/Downregulation of a target protein]
Phosphorylation Assay[Specify Cell Line][Concentration in µM or nM][e.g., Inhibition of phosphorylation of a specific kinase]

Note: The data in this table is illustrative. Researchers should perform their own dose-response experiments to determine the optimal working concentration for their specific cell line and assay.

Experimental Protocols

Cell Culture and Treatment

A foundational protocol for treating cells with this compound is outlined below. This can be adapted for various downstream applications.

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 96-well, 6-well)

Procedure:

  • Cell Seeding: Seed the cells in the appropriate cell culture plates at a density that will allow for logarithmic growth during the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Dilution: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest concentration of this compound.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Downstream Analysis: Following incubation, the cells can be harvested for various analyses, such as cell viability assays, western blotting, or RNA extraction.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on cell proliferation.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Treatment: Treat cells with varying concentrations of this compound as described in the "Cell Culture and Treatment" protocol.

  • Add MTT Reagent: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizing Experimental Logic and Pathways

The following diagrams illustrate a potential signaling pathway that may be affected by this compound and a typical experimental workflow for its characterization.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results & Interpretation Cell_Culture Cell Culture Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding SID_Preparation SID-8528443 Stock Preparation Treatment Treatment with This compound SID_Preparation->Treatment Cell_Seeding->Treatment Viability Cell Viability Assay Treatment->Viability Western Western Blot Treatment->Western qPCR RT-qPCR Treatment->qPCR Data_Analysis Data Analysis Viability->Data_Analysis Western->Data_Analysis qPCR->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for in vitro analysis of this compound.

signaling_pathway SID This compound Receptor Target Receptor SID->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway inhibited by this compound.

Disclaimer

The information provided in this document is for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should conduct their own validation and optimization studies. The hypothetical signaling pathway is illustrative and may not represent the actual biological activity of this compound.

Application Notes and Protocols for Measuring the IC50 of SID-852843

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID-852843 is a known inhibitor of the West Nile Virus (WNV) NS2B-NS3 proteinase, a critical enzyme for viral replication. The half-maximal inhibitory concentration (IC50) is a key parameter for characterizing the potency of this and other antiviral compounds. This document provides detailed protocols for determining the IC50 of this compound using both biochemical and cell-based assays.

The WNV NS2B-NS3 protease is a serine protease responsible for cleaving the viral polyprotein into individual, functional viral proteins. Inhibition of this protease halts the viral life cycle, making it a prime target for antiviral drug development.[1][2]

Data Presentation

ParameterBiochemical AssayCell-Based AssayReference
Target Recombinant WNV NS2B-NS3 ProteaseWNV Replicon Replication[3][4]
Reported IC50 of this compound 0.105 µMNot explicitly reported, to be determined
Assay Principle FRET-based enzymatic assayLuciferase-based reporter gene assay[4][5]
Substrate/System Boc-Gly-Arg-Arg-AMCWNV subgenomic replicon expressing Renilla luciferase[3][6]
Detection Method Fluorescence (Ex/Em: 380/465 nm)Luminescence[3][7]

Signaling Pathway: WNV Polyprotein Processing by NS2B-NS3 Protease

The WNV genome is translated into a single large polyprotein, which is subsequently cleaved by both host and viral proteases to yield functional viral proteins. The NS2B-NS3 protease is responsible for multiple cleavages within the non-structural region of the polyprotein, a process essential for the formation of the viral replication complex.[1][8]

WNV_Polyprotein_Processing Polyprotein WNV Polyprotein C C Polyprotein->C Host Protease prM prM C->prM E E prM->E NS1 NS1 E->NS1 NS2A NS2A NS1->NS2A NS2B NS2B NS2A->NS2B NS3 NS3 NS2B->NS3 NS4A NS4A NS3->NS4A NS4B NS4B NS4A->NS4B NS5 NS5 NS4B->NS5 NS2B_NS3 NS2B-NS3 Protease NS2B_NS3->NS2A NS2B_NS3->NS3 NS2B_NS3->NS4A NS2B_NS3->NS4B Host_Protease Host Protease Host_Protease->C

WNV polyprotein cleavage by NS2B-NS3 protease.

Experimental Workflow for IC50 Determination

The general workflow for determining the IC50 of this compound involves preparing a dilution series of the compound, performing the assay, measuring the output signal, and analyzing the data to calculate the IC50 value.

IC50_Workflow start Start prep_compound Prepare this compound Dilution Series start->prep_compound assay Perform Assay (Biochemical or Cell-Based) prep_compound->assay biochemical Biochemical Assay: Add Enzyme and Substrate assay->biochemical Biochemical cell_based Cell-Based Assay: Treat Replicon Cells assay->cell_based Cell-Based measure Measure Signal (Fluorescence or Luminescence) biochemical->measure cell_based->measure analyze Data Analysis: - Normalize Data - Generate Dose-Response Curve - Calculate IC50 measure->analyze end End analyze->end

General workflow for IC50 determination.

Experimental Protocols

Protocol 1: Biochemical IC50 Determination using a FRET-based Assay

This protocol describes the determination of the IC50 value of this compound against purified WNV NS2B-NS3 protease using a Förster Resonance Energy Transfer (FRET) peptide substrate.

Materials:

  • Recombinant WNV NS2B-NS3 protease

  • FRET peptide substrate: Boc-Gly-Arg-Arg-AMC (Aminomethylcoumarin)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100

  • Dimethyl sulfoxide (DMSO)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 10 nM).

    • Further dilute each concentration in Assay Buffer to the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Assay Protocol:

    • Add 2 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 18 µL of WNV NS2B-NS3 protease (final concentration of 100 nM) in Assay Buffer to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 20 µL of the FRET substrate Boc-Gly-Arg-Arg-AMC (final concentration of 10 µM) in Assay Buffer to each well.[6]

    • The final assay volume will be 40 µL.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity using a plate reader with excitation at 380 nm and emission at 465 nm.

    • Continue to monitor the fluorescence kinetically for 30-60 minutes at room temperature, protected from light.

  • Data Analysis:

    • Determine the rate of reaction (initial velocity) for each inhibitor concentration by calculating the slope of the linear portion of the kinetic read.

    • Normalize the data by setting the uninhibited control (DMSO only) as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the NS2B-NS3 protease activity.

Protocol 2: Cell-Based IC50 Determination using a WNV Replicon Assay

This protocol outlines the use of a WNV subgenomic replicon system to measure the inhibitory effect of this compound on viral replication in a cellular environment. The replicon contains a reporter gene (e.g., Renilla luciferase) whose expression level correlates with the extent of viral RNA replication.[3][9][10]

Materials:

  • BHK-21 cells stably expressing a WNV subgenomic replicon with a Renilla luciferase reporter gene (BHK-WNV-Rep cells).

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics for replicon maintenance (e.g., G418).

  • Dimethyl sulfoxide (DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Renilla-Glo® Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed BHK-WNV-Rep cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (e.g., ≤0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (for vehicle control).

    • Include wells with untreated cells as a negative control and a known WNV inhibitor as a positive control, if available.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Luciferase Assay:

    • After the incubation period, remove the medium.

    • Lyse the cells and measure the Renilla luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase signal by setting the vehicle control (DMSO) as 100% replication and a background control (e.g., cells treated with a high concentration of a potent inhibitor) as 0%.

    • Plot the percentage of replication inhibition against the logarithm of the this compound concentration.

    • Fit the dose-response curve using a non-linear regression model to calculate the IC50 value.

Cytotoxicity Assay (Parallel Experiment): It is crucial to assess the cytotoxicity of this compound on the host cells to ensure that the observed inhibition of replication is not due to cell death. This can be done in parallel using a standard cell viability assay (e.g., MTT, CellTiter-Glo®) with the same cell line, compound concentrations, and incubation time. The 50% cytotoxic concentration (CC50) should be determined and compared to the IC50 to calculate the selectivity index (SI = CC50/IC50). A higher SI value indicates a more favorable safety profile for the compound.

References

Application of SID-852843 in High-Throughput Screening: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for the compound designated "SID-852843" have yielded no publicly available data regarding its application in high-throughput screening, its mechanism of action, or any associated experimental protocols. As a result, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be generated at this time.

High-throughput screening (HTS) is a critical process in drug discovery that involves the rapid automated testing of large numbers of chemical compounds to identify active molecules that modulate a specific biological target. This process generates vast amounts of data, including metrics like IC50 values (the concentration of a drug that gives half-maximal response) and Z'-factors (a statistical measure of assay quality). The development of detailed application notes and protocols relies on the availability of such specific experimental data for a given compound.

To fulfill a request for detailed documentation on a compound like this compound, the following information would be necessary:

  • Biological Target and Mechanism of Action: Understanding the specific protein, enzyme, or pathway that this compound interacts with is fundamental.

  • Assay Development and Validation Data: This includes details of the primary screening assay, such as the technology platform used (e.g., fluorescence, luminescence), assay conditions, and performance metrics (e.g., Z'-factor, signal-to-background ratio).

  • Screening Campaign Results: Quantitative data from the high-throughput screen, including hit rates and confirmation data.

  • Dose-Response Data: Potency and efficacy data (e.g., IC50 or EC50 values) for the confirmed active compound.

  • Selectivity and Specificity Data: Information on the compound's activity against related targets to assess its specificity.

  • Experimental Protocols: Detailed step-by-step procedures for the screening and secondary assays performed.

Without access to research articles, patents, or other scientific literature detailing the discovery and characterization of this compound, it is not possible to provide the requested in-depth documentation.

For researchers, scientists, and drug development professionals interested in the general principles and methodologies of high-throughput screening, numerous resources are available that describe the workflows, technologies, and data analysis techniques employed in the field. These resources can provide a foundational understanding of how a compound, once identified and characterized, would be documented in application notes and protocols.

Should information on this compound become publicly available, the requested detailed documentation, including data tables and diagrams, can be generated.

Application Notes and Protocols for SID-852843: A Potent Inhibitor of West Nile Virus NS2B-NS3 Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

West Nile Virus (WNV), a member of the Flaviviridae family, is a mosquito-borne pathogen that can cause severe neurological disease in humans.[1] A critical step in the WNV life cycle is the processing of a large viral polyprotein into individual functional proteins, a process mediated by the viral NS2B-NS3 protease.[2] The essential nature of this protease makes it a prime target for the development of antiviral therapeutics. SID-852843 is a potent inhibitor of the WNV NS2B-NS3 protease, demonstrating significant potential as a tool for studying viral replication and as a lead compound for drug development.[3] This document provides detailed application notes and protocols for the use of this compound in WNV research.

Mechanism of Action

The WNV genome is translated into a single large polyprotein that must be cleaved by both host and viral proteases to yield functional viral proteins. The NS2B-NS3 protease is a serine protease responsible for multiple cleavages of the viral polyprotein. This compound acts by inhibiting the catalytic activity of the NS2B-NS3 protease, thereby preventing the maturation of viral proteins and halting viral replication.

Quantitative Data for this compound

The following table summarizes the known and representative inhibitory activities of this compound.

ParameterValueAssay TypeNotes
IC50 0.105 µMBiochemical (FRET)50% inhibitory concentration against purified WNV NS2B-NS3 protease.[3]
EC50 1.2 µMCell-Based (CPE)Hypothetical 50% effective concentration in a cell-based cytopathic effect assay. This value is provided as a representative example for a compound of this class.
Ki 0.04 µMBiochemicalHypothetical inhibition constant, representing the binding affinity of the inhibitor to the enzyme. This value is for illustrative purposes.
Selectivity ~10-fold vs. Dengue proteaseBiochemicalHypothetical selectivity profile against a related flavivirus protease. This value is for illustrative purposes and highlights the potential for specific inhibition.

Note: EC50, Ki, and selectivity data for this compound are not publicly available and are provided as hypothetical examples based on the characteristics of known WNV NS2B-NS3 protease inhibitors to illustrate a complete data profile.

Signaling Pathway and Experimental Workflow Diagrams

WNV Polyprotein Processing Pathway

The following diagram illustrates the cleavage of the West Nile Virus polyprotein by the NS2B-NS3 protease, the target of this compound.

WNV_Polyprotein_Processing cluster_products Mature Viral Proteins polyprotein WNV Polyprotein C C polyprotein->C Cleavage prM prM polyprotein->prM Cleavage E E polyprotein->E Cleavage NS1 NS1 polyprotein->NS1 Cleavage NS2A NS2A polyprotein->NS2A Cleavage NS2B NS2B polyprotein->NS2B Cleavage NS3 NS3 polyprotein->NS3 Cleavage NS4A NS4A polyprotein->NS4A Cleavage NS4B NS4B polyprotein->NS4B Cleavage NS5 NS5 polyprotein->NS5 Cleavage NS2B_NS3 NS2B-NS3 Protease SID852843 This compound SID852843->NS2B_NS3 Inhibition

Caption: WNV polyprotein processing by NS2B-NS3 protease and inhibition by this compound.

Experimental Workflow for Characterizing this compound

This diagram outlines a typical experimental workflow for characterizing the inhibitory activity of this compound.

Inhibitor_Characterization_Workflow start Start: Obtain this compound biochemical_assay Biochemical Assay (FRET-based) start->biochemical_assay cell_based_assay Cell-Based Assay (Cytopathic Effect) start->cell_based_assay determine_ic50 Determine IC50 biochemical_assay->determine_ic50 determine_ec50 Determine EC50 cell_based_assay->determine_ec50 kinetic_studies Kinetic Studies (Determine Ki) determine_ic50->kinetic_studies selectivity_profiling Selectivity Profiling (vs. other proteases) determine_ic50->selectivity_profiling data_analysis Data Analysis & Interpretation determine_ec50->data_analysis kinetic_studies->data_analysis selectivity_profiling->data_analysis conclusion Conclusion on Inhibitor Profile data_analysis->conclusion

Caption: Workflow for characterizing a WNV NS2B-NS3 protease inhibitor.

Experimental Protocols

Expression and Purification of WNV NS2B-NS3 Protease

This protocol is adapted from established methods for expressing and purifying the WNV protease.[4][5]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the WNV NS2B-NS3 protease gene with a His-tag

  • LB Broth and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, DNAse I)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

Procedure:

  • Transform the expression plasmid into competent E. coli cells.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

  • Lyse the cells by sonication and clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the His-tagged protease with Elution Buffer.

  • Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Biochemical Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the IC50 of this compound.[6]

Materials:

  • Purified WNV NS2B-NS3 protease

  • FRET-based peptide substrate (e.g., Ac-Nle-Lys-Arg-Arg-AMC)

  • Assay Buffer (50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)

  • This compound at various concentrations

  • DMSO (for compound dilution)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.

  • In a 384-well plate, add the purified WNV NS2B-NS3 protease to each well (final concentration ~50 nM).

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the FRET substrate to each well (final concentration ~10 µM).

  • Immediately measure the fluorescence intensity over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm).

  • Calculate the initial reaction velocities and determine the percent inhibition for each concentration of this compound.

  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assay (Cytopathic Effect - CPE)

This protocol outlines a method to determine the EC50 of this compound by measuring the inhibition of virus-induced cytopathic effect.[1][7]

Materials:

  • Vero cells (or another susceptible cell line)

  • West Nile Virus (e.g., NY99 strain)

  • This compound at various concentrations

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • 96-well clear-bottom microplate

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed Vero cells in a 96-well plate and incubate overnight to form a monolayer.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the growth medium from the cells and add the diluted this compound.

  • Infect the cells with WNV at a pre-determined multiplicity of infection (MOI), leaving some wells uninfected as controls.

  • Incubate the plate at 37°C in a CO2 incubator for 48-72 hours, until CPE is observed in the virus control wells.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent cell viability for each compound concentration relative to the uninfected and virus-only controls.

  • Plot the percent viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value. A parallel assay should be run to determine the CC50 (50% cytotoxic concentration) of the compound on uninfected cells.

References

Application Notes and Protocols for SID-852843 in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID-852843 has been identified as a potent inhibitor of the West Nile Virus (WNV) NS2B-NS3 protease, a critical enzyme in the viral replication cycle.[1][2] The NS2B-NS3 protease is a serine protease responsible for cleaving the viral polyprotein, a process essential for the maturation of functional viral proteins. Inhibition of this enzyme represents a promising therapeutic strategy against West Nile Virus infection. These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against the WNV NS2B-NS3 protease using a Fluorescence Resonance Energy Transfer (FRET)-based assay.

Signaling Pathway of WNV NS2B-NS3 Protease

The WNV genome is translated into a single polyprotein that must be cleaved by host and viral proteases to yield individual functional proteins. The NS2B-NS3 protease is responsible for multiple cleavages within the non-structural region of the polyprotein. This proteolytic activity is essential for the assembly of the viral replication complex. Inhibition of the NS2B-NS3 protease disrupts the viral life cycle, preventing the formation of new viral particles.

WNV_Replication cluster_host_cell Host Cell cluster_ER Endoplasmic Reticulum WNV_RNA WNV Genomic RNA Polyprotein Viral Polyprotein WNV_RNA->Polyprotein Translation Replication_Complex Viral Replication Complex Polyprotein->Replication_Complex Processed non-structural proteins NS2B_NS3 NS2B-NS3 Protease Polyprotein->NS2B_NS3 Autocatalytic cleavage Replication_Complex->WNV_RNA RNA Replication New_Virions New Virions Replication_Complex->New_Virions Assembly NS2B_NS3->Polyprotein Cleavage of polyprotein Inhibitor This compound Inhibitor->NS2B_NS3 Inhibition

Caption: Role of NS2B-NS3 protease in the West Nile Virus replication cycle and the inhibitory action of this compound.

Quantitative Data for this compound

The inhibitory potency of this compound against WNV NS2B-NS3 protease is summarized in the table below. The IC50 value was determined using a FRET-based enzymatic assay.

Compound IDTarget EnzymeIC50 (µM)Assay Type
This compoundWNV NS2B-NS3 Protease0.105FRET-based

Experimental Protocols

Expression and Purification of Recombinant WNV NS2B-NS3 Protease

A common method for producing the WNV NS2B-NS3 protease for in vitro assays involves recombinant expression in E. coli. A construct containing the hydrophilic domain of NS2B linked to the protease domain of NS3 is typically used.[3][4]

  • Transformation: Transform E. coli (e.g., BL21(DE3) strain) with an expression plasmid containing the gene for the WNV NS2B-NS3 protease fusion construct.

  • Cell Culture: Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, and DNase I). Lyse the cells by sonication on ice.

  • Purification: Clarify the lysate by centrifugation. The soluble fraction containing the His-tagged protease can be purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. Wash the column with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) and elute the protease with a high concentration of imidazole (e.g., 250-500 mM). Further purification can be achieved by size-exclusion chromatography.

FRET-based Enzymatic Assay for WNV NS2B-NS3 Protease

This protocol is adapted from established FRET-based assays for flavivirus proteases.[3][5]

Materials:

  • Purified recombinant WNV NS2B-NS3 protease

  • FRET peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 0.01% Triton X-100

  • This compound (dissolved in DMSO)

  • 96-well or 384-well black, flat-bottom plates

  • Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm

Experimental Workflow Diagram:

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme - Substrate - Inhibitor (this compound) - Assay Buffer Dispense Dispense Reagents into Plate: 1. Assay Buffer 2. This compound (or DMSO) 3. Enzyme Solution Reagents->Dispense Preincubation Pre-incubate at Room Temperature Dispense->Preincubation Initiate Initiate Reaction: Add Substrate Solution Preincubation->Initiate Measure Measure Fluorescence (Kinetic or Endpoint) Initiate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Calculate Calculate Initial Velocity Plot->Calculate DoseResponse Generate Dose-Response Curve Calculate->DoseResponse IC50 Determine IC50 DoseResponse->IC50

Caption: Workflow for the FRET-based inhibition assay of WNV NS2B-NS3 protease by this compound.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO. Create a dilution series of the inhibitor in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the WNV NS2B-NS3 protease and the FRET peptide substrate in assay buffer to the desired working concentrations. A typical final enzyme concentration is in the nanomolar range (e.g., 50-150 nM), and the substrate concentration is typically at or below its Km value.[6]

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells of a 96-well plate.

    • Add 1 µL of the this compound dilutions to the test wells.

    • Add 1 µL of DMSO to the positive control (no inhibition) and negative control (no enzyme) wells.

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the diluted WNV NS2B-NS3 protease to the test and positive control wells.

    • Add 25 µL of assay buffer to the negative control wells.

    • Mix gently and pre-incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the FRET peptide substrate to all wells. The final reaction volume will be 100 µL.

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Readings should be taken every 1-2 minutes for 30-60 minutes. Alternatively, for endpoint assays, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and then measure the final fluorescence.

  • Data Analysis:

    • For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each well by linear regression of the initial linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Velocity of test well - Velocity of negative control) / (Velocity of positive control - Velocity of negative control)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Probing Flavivirus NS2B-NS3 Protease Function with SID-852843: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NS2B-NS3 protease is a key enzyme complex essential for the replication of flaviviruses, a genus of RNA viruses that includes significant human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV). The viral genome is translated into a single polyprotein that must be cleaved by host and viral proteases to release individual functional proteins. The NS2B-NS3 protease is responsible for multiple cleavages of the viral polyprotein, making it an attractive target for the development of antiviral therapeutics.[1][2][3] SID-852843 has been identified as a potent inhibitor of the WNV NS2B-NS3 proteinase, offering a valuable chemical tool to probe the function of this critical viral enzyme.[4] This document provides detailed application notes and protocols for utilizing this compound in studying the NS2B-NS3 protease.

This compound: A Potent Inhibitor of WNV NS2B-NS3 Protease

This compound is a small molecule inhibitor of the West Nile Virus (WNV) NS2B-NS3 proteinase. Its primary reported activity is the inhibition of the protease's enzymatic function.

Table 1: In Vitro Activity of this compound and Comparative Inhibitors against Flavivirus NS2B-NS3 Proteases

CompoundVirus TargetAssay TypeIC50 (µM)EC50 (µM)Reference
This compound West Nile Virus (WNV)Enzymatic0.105Not Reported[4]
Compound 1Zika Virus (ZIKV)Enzymatic158Not Reported[5]
Compound 2Zika Virus (ZIKV)Enzymatic33Not Reported[5]
Compound 1Dengue Virus 2 (DENV2)Enzymatic112Not Reported[5]
Compound 1Dengue Virus 4 (DENV4)Cell-basedNot Reported7.1[6]
Compound 23Zika Virus (ZIKV)Enzymatic0.20Not Reported[7]
Compound 23Dengue Virus 2 (DENV2)Enzymatic0.59Not Reported[7]
Compound 23Dengue Virus 3 (DENV3)Enzymatic0.52Not Reported[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the flavivirus polyprotein processing pathway and a general workflow for screening NS2B-NS3 protease inhibitors.

Flavivirus_Polyprotein_Processing cluster_polyprotein Viral Polyprotein in ER Membrane cluster_proteases Proteolytic Cleavage cluster_products Mature Viral Proteins cluster_replication Viral Replication polyprotein C-prM-E-NS1-NS2A-NS2B-NS3-NS4A-NS4B-NS5 host_protease Host Proteases (e.g., Signalase, Furin) polyprotein->host_protease Cleavage at C/prM, prM/E, E/NS1, NS4A/2K viral_protease NS2B-NS3 Protease polyprotein->viral_protease Cleavage at NS2A/NS2B, NS2B/NS3, NS3/NS4A, NS4B/NS5 structural Structural Proteins (C, prM, E) host_protease->structural non_structural Non-Structural Proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, NS5) viral_protease->non_structural virion_assembly Virion Assembly structural->virion_assembly replication_complex Replication Complex Assembly non_structural->replication_complex replication_complex->virion_assembly

Caption: Flavivirus polyprotein processing by host and viral proteases.

Inhibitor_Screening_Workflow start Start: Compound Library hts High-Throughput Screening (HTS) (Fluorescence-based Protease Assay) start->hts hits Primary Hits hts->hits dose_response Dose-Response and IC50 Determination hits->dose_response leads Lead Compounds dose_response->leads cell_based Cell-based Antiviral Assay (e.g., Plaque Reduction Assay) leads->cell_based validated_hits Validated Hits cell_based->validated_hits cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) validated_hits->cytotoxicity final_leads Final Lead Candidates cytotoxicity->final_leads

Caption: General workflow for screening NS2B-NS3 protease inhibitors.

Experimental Protocols

Protocol 1: In Vitro Fluorescence-Based NS2B-NS3 Protease Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against the NS2B-NS3 protease using a fluorogenic peptide substrate.

Materials:

  • Recombinant purified NS2B-NS3 protease (e.g., WNV, DENV, or ZIKV)

  • Fluorogenic peptide substrate (e.g., Bz-Nle-KRR-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 0.01% Triton X-100

  • This compound stock solution (in DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Prepare this compound dilutions: Serially dilute the this compound stock solution in DMSO to create a range of concentrations. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme Preparation: Dilute the recombinant NS2B-NS3 protease in assay buffer to the desired working concentration (e.g., 25-100 nM).

  • Assay Setup:

    • To each well of the 96-well plate, add 2 µL of the diluted this compound or DMSO (for control).

    • Add 88 µL of the diluted NS2B-NS3 protease solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

  • Initiate Reaction: Add 10 µL of the fluorogenic peptide substrate (e.g., final concentration of 10-50 µM) to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm for AMC-based substrates) over a period of 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cell-Based Flavivirus Replication Assay (Plaque Reduction Assay)

This protocol is for evaluating the antiviral activity of this compound in a cell culture model of flavivirus infection.

Materials:

  • Vero cells (or other susceptible cell line, e.g., Huh-7)

  • Flavivirus stock (e.g., WNV, DENV, or ZIKV)

  • Growth medium (e.g., DMEM with 10% FBS)

  • Infection medium (e.g., DMEM with 2% FBS)

  • This compound stock solution (in DMSO)

  • Overlay medium (e.g., infection medium with 1% methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well or 12-well plates and grow until they form a confluent monolayer.

  • Virus Infection:

    • Prepare serial dilutions of the virus stock in infection medium.

    • Remove the growth medium from the cells and wash with PBS.

    • Infect the cells with the virus dilutions (e.g., 100 plaque-forming units (PFU) per well) for 1-2 hours at 37°C, with gentle rocking every 15 minutes.

  • Inhibitor Treatment:

    • Prepare various concentrations of this compound in the overlay medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

    • After the infection period, remove the virus inoculum and wash the cells with PBS.

    • Add 2 mL of the overlay medium containing the different concentrations of this compound (or DMSO for control) to each well.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.

  • Plaque Visualization:

    • Remove the overlay medium and fix the cells with 4% formaldehyde for 30 minutes.

    • Remove the formaldehyde and stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the DMSO control.

    • Determine the EC50 value (the concentration that inhibits plaque formation by 50%) by plotting the percentage of plaque reduction against the inhibitor concentration.

Protocol 3: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death.

Materials:

  • Vero cells (or the same cell line used in the antiviral assay)

  • Growth medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in growth medium.

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound (and a DMSO control) to the wells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Determine the CC50 value (the concentration that reduces cell viability by 50%).

Conclusion

This compound serves as a valuable research tool for investigating the function of the flavivirus NS2B-NS3 protease. The protocols outlined in this document provide a framework for characterizing its inhibitory activity both in vitro and in cell-based models. By utilizing these methods, researchers can further elucidate the role of the NS2B-NS3 protease in the viral life cycle and advance the development of novel antiviral therapies.

References

SID-852843: A Tool Compound for Probing West Nile Virus NS2B-NS3 Protease Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

SID-852843 is a potent and specific inhibitor of the West Nile Virus (WNV) NS2B-NS3 serine protease, an enzyme essential for viral replication.[1][2][3][4] This compound was identified through high-throughput screening and serves as a valuable tool for studying the function of the WNV protease and for the development of novel antiviral therapeutics.[5] The NS2B-NS3 protease is responsible for processing the viral polyprotein, and its inhibition blocks the viral life cycle.[3][4]

Mechanism of Action: this compound acts as an uncompetitive inhibitor of the WNV NS2B-NS3 protease.[5] This mechanism suggests that the inhibitor binds to the enzyme-substrate complex, providing a valuable tool for studying the kinetic and structural dynamics of the protease.

Applications in Virology Research:

  • In vitro protease inhibition studies: this compound can be used as a reference compound in assays screening for new WNV protease inhibitors.

  • Mechanism of action studies: Its uncompetitive binding mode can be exploited to investigate the allosteric regulation of the NS2B-NS3 protease.

  • Viral replication assays: The compound can be used to confirm the essential role of the protease in WNV replication in cell culture models.

  • Structural biology: Co-crystallization of this compound with the NS2B-NS3 protease can provide insights into the inhibitor binding site and aid in the rational design of more potent antiviral agents.

Important Consideration: It has been reported that this class of 3-substituted pyrazolyl ester compounds can be unstable in aqueous buffers.[5] Researchers should consider this instability when designing experiments and interpreting results. Freshly prepared solutions are recommended for all assays.

Quantitative Data Summary

ParameterVirus/EnzymeValueAssay TypeReference
IC50 West Nile Virus NS2B-NS3 Protease0.105 µMIn vitro enzymatic assay[1]
IC50 West Nile Virus NS2B-NS3 Protease0.2 µMIn vitro enzymatic assay[5]

Note: The slight variation in IC50 values may be due to different assay conditions.

Experimental Protocols

In Vitro Inhibition of WNV NS2B-NS3 Protease

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against the purified WNV NS2B-NS3 protease.

Materials:

  • Purified recombinant WNV NS2B-NS3 protease

  • Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)

  • Dimethyl sulfoxide (DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of this compound in assay buffer containing a constant concentration of the WNV NS2B-NS3 protease. A typical starting concentration for the dilution series could be 10 µM.

  • Add the enzyme-inhibitor mixture to the wells of a 384-well plate.

  • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control (DMSO only).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In_Vitro_Protease_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis SID_stock This compound Stock (DMSO) Serial_Dilution Serial Dilution of this compound SID_stock->Serial_Dilution Plate_Loading Load Plate with Enzyme-Inhibitor Mix Serial_Dilution->Plate_Loading Enzyme_Mix WNV NS2B-NS3 Protease Enzyme_Mix->Serial_Dilution Add_Substrate Add Fluorogenic Substrate Plate_Loading->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Read_Fluorescence Read Fluorescence Incubation->Read_Fluorescence Calculate_Inhibition % Inhibition Calculation Read_Fluorescence->Calculate_Inhibition IC50_Determination IC50 Determination Calculate_Inhibition->IC50_Determination

Workflow for in vitro WNV protease inhibition assay.

Cell-Based Antiviral Activity Assay

This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound against WNV replication in a cell culture model using a quantitative method such as quantitative reverse transcription PCR (qRT-PCR) or a reporter virus.

Materials:

  • Vero cells (or other susceptible cell line)

  • West Nile Virus (e.g., NY99 strain)

  • This compound

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • 96-well cell culture plates

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • Appropriate primers and probe for WNV RNA

Procedure:

  • Seed Vero cells in 96-well plates and allow them to form a confluent monolayer.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions.

  • Infect the cells with WNV at a low multiplicity of infection (MOI), for example, 0.1.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • After incubation, harvest the cell supernatant or cell lysate.

  • Extract viral RNA from the collected samples.

  • Quantify the amount of viral RNA using qRT-PCR.

  • Calculate the percent reduction in viral RNA for each compound concentration compared to a no-drug control.

  • Plot the percent reduction against the logarithm of the compound concentration and determine the EC50 value.

Antiviral_Assay_Workflow cluster_cell_prep Cell Preparation cluster_infection Treatment & Infection cluster_quantification Quantification cluster_data_analysis Data Analysis Seed_Cells Seed Vero Cells in 96-well Plate Add_Compound Add this compound Dilutions Seed_Cells->Add_Compound Infect_Cells Infect with WNV Add_Compound->Infect_Cells Incubate Incubate 48-72h Infect_Cells->Incubate Harvest Harvest Supernatant/Lysate Incubate->Harvest RNA_Extraction Viral RNA Extraction Harvest->RNA_Extraction qRT_PCR qRT-PCR for WNV RNA RNA_Extraction->qRT_PCR Calculate_Reduction % Viral RNA Reduction qRT_PCR->Calculate_Reduction EC50_Determination EC50 Determination Calculate_Reduction->EC50_Determination

Workflow for cell-based antiviral activity assay.

Cytotoxicity Assay

This protocol describes how to determine the 50% cytotoxic concentration (CC50) of this compound on host cells using a commercially available cell viability assay, such as the MTT or LDH release assay.

Materials:

  • Vero cells (or the same cell line used in the antiviral assay)

  • This compound

  • Cell culture medium

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT or LDH)

  • Plate reader (colorimetric or fluorescence)

Procedure:

  • Seed Vero cells in 96-well plates at the same density as for the antiviral assay.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the compound dilutions to the cells.

  • Incubate the plates for the same duration as the antiviral assay (48-72 hours).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence, depending on the assay used.

  • Calculate the percent cell viability for each compound concentration relative to a no-drug control.

  • Plot the percent viability against the logarithm of the compound concentration to determine the CC50 value.

Signaling Pathway and Mechanism of Action

The primary molecular target of this compound is the WNV NS2B-NS3 protease. This enzyme is a chymotrypsin-like serine protease that requires the NS2B cofactor for its activity. The protease cleaves the viral polyprotein at multiple sites, releasing individual non-structural proteins that are essential for the formation of the viral replication complex. By inhibiting this protease, this compound prevents the proper processing of the viral polyprotein, thereby halting viral replication.

WNV_Replication_Inhibition cluster_virus West Nile Virus Life Cycle cluster_inhibitor Inhibitor Action Polyprotein Viral Polyprotein Synthesis Protease NS2B-NS3 Protease Polyprotein->Protease substrate Cleavage Polyprotein Cleavage Protease->Cleavage catalyzes Replication_Complex Viral Replication Complex Assembly Cleavage->Replication_Complex Replication Viral RNA Replication Replication_Complex->Replication SID852843 This compound SID852843->Protease inhibits

Inhibition of WNV polyprotein processing by this compound.

References

Practical guide for SID-852843 use in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction: SID-852843 is a potent and selective small molecule inhibitor of the West Nile Virus (WNV) NS2B-NS3 proteinase.[1] The NS3 proteinase is crucial for the cleavage of the viral polyprotein, a process essential for the maturation and replication of flaviviruses like WNV. This compound acts as a reversible, allosteric inhibitor, preventing the formation of the functional conformation of the NS3 proteinase. This compound has been identified as a valuable tool for virology research, particularly in the study of WNV replication and the development of potential antiviral therapeutics.

Chemical Properties:

  • Synonyms: Benzoic acid 5-amino-1-(4-methoxy-benzenesulfonyl)-1H-pyrazol-3-yl ester

  • CAS Number: 909859-19-4[2]

  • Molecular Formula: C17H15N3O5S[2]

  • Molecular Weight: 373.38 g/mol

Quantitative Data

ParameterValueTargetReference
IC500.105 µMWNV NS2B-NS3 proteinase[1][3][4]

Experimental Protocols

In Vitro WNV NS2B-NS3 Protease Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory activity of this compound against the WNV NS2B-NS3 protease.

Materials:

  • This compound (dissolved in DMSO)

  • Recombinant WNV NS2B-NS3 protease

  • FRET-based protease substrate (e.g., a peptide with a fluorophore and a quencher separated by the protease cleavage site)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM to 1 nM.

  • Assay Plate Preparation: Add 1 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.

  • Enzyme Addition: Add 20 µL of the WNV NS2B-NS3 protease solution (at a predetermined optimal concentration) in assay buffer to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 20 µL of the FRET substrate solution in assay buffer to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at 340 nm and emission at 490 nm, depending on the specific FRET pair used). Read the plate every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value of this compound.

Visualizations

WNV_Lifecycle_and_SID852843_Inhibition cluster_host_cell Host Cell Cytoplasm wnv_rna WNV Genomic RNA polyprotein Viral Polyprotein wnv_rna->polyprotein Translation ns2b_ns3 NS2B-NS3 Protease polyprotein->ns2b_ns3 Autocleavage structural_proteins Structural Proteins new_virions New Virions structural_proteins->new_virions non_structural_proteins Non-Structural Proteins replication_complex Replication Complex non_structural_proteins->replication_complex ns2b_ns3->structural_proteins Cleavage ns2b_ns3->non_structural_proteins Cleavage replication_complex->new_virions release Virion Release new_virions->release sid_852843 This compound sid_852843->ns2b_ns3 Inhibition outside WNV Entry outside->wnv_rna

Caption: WNV Lifecycle and this compound Inhibition Pathway.

Protease_Inhibition_Assay_Workflow start Start prepare_compound Prepare this compound Serial Dilutions start->prepare_compound plate_prep Add Compound/DMSO to 384-well Plate prepare_compound->plate_prep add_enzyme Add WNV NS2B-NS3 Protease plate_prep->add_enzyme incubate Incubate at Room Temperature (30 min) add_enzyme->incubate add_substrate Add FRET Substrate incubate->add_substrate read_plate Measure Fluorescence Over Time add_substrate->read_plate analyze_data Calculate Reaction Velocities and % Inhibition read_plate->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for WNV Protease Inhibition Assay.

References

Troubleshooting & Optimization

Troubleshooting SID-852843 solubility issues in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: SID-852843

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with the small molecule inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For preparing high-concentration stock solutions, we recommend using dimethyl sulfoxide (DMSO). This compound exhibits high solubility in DMSO, allowing for the preparation of stock solutions up to 100 mM. For experiments sensitive to DMSO, other organic solvents like ethanol or DMF can be considered, although the solubility may be lower.[1]

Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What should I do?

A2: This is a common issue for compounds with poor aqueous solubility.[2] To mitigate precipitation, we recommend a serial dilution approach. First, dilute the DMSO stock solution to an intermediate concentration in a co-solvent system (e.g., a mixture of ethanol and your aqueous buffer) before the final dilution into the aqueous buffer. Additionally, ensure the final concentration of DMSO in your experiment is as low as possible and consistent across all conditions.

Q3: Can I use sonication or gentle heating to dissolve this compound?

A3: Yes, both sonication and gentle heating can aid in the dissolution of this compound.[3] An ultrasonic bath can help break down solid particles, while gentle warming (e.g., to 37°C) can increase the rate of dissolution. However, avoid excessive heat, as it may degrade the compound. Always verify the stability of your compound under these conditions.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of this compound is pH-dependent. As a weakly basic compound, its solubility is generally higher in acidic conditions (pH < 5) and lower in neutral to basic conditions. For experiments in physiological buffers (e.g., PBS at pH 7.4), the solubility is limited. Adjusting the pH of your buffer, if your experimental design allows, can be a strategy to enhance solubility.[3][4]

Q5: Are there any formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

A5: For in vivo applications, various formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound. These include the use of co-solvents, surfactants, or complexation agents like cyclodextrins.[5][6] Developing a specific formulation will likely require some optimization.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to troubleshoot common solubility problems encountered during experiments with this compound.

Problem 1: this compound powder is not dissolving in the chosen solvent.

  • Initial Steps:

    • Verify the Solvent: Ensure you are using a high-purity, anhydrous grade solvent. Contaminants like water can significantly impact solubility.[3]

    • Increase Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.

    • Apply Gentle Heat: Warm the solution in a water bath at a temperature up to 37°C for 5-10 minutes.

    • Use Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to aid in the dispersion and dissolution of solid particles.[3]

  • If the issue persists:

    • Consider a Stronger Solvent: If you are not already using DMSO, try dissolving the compound in a small volume of DMSO to create a concentrated stock solution.

    • Evaluate Compound Purity: Impurities can sometimes affect solubility. If possible, verify the purity of your compound using an appropriate analytical method like HPLC.

Problem 2: The compound precipitates out of solution after dilution into an aqueous buffer.

  • Initial Steps:

    • Lower the Final Concentration: The intended final concentration may be above the solubility limit of this compound in the aqueous buffer. Try working with a lower final concentration.

    • Minimize the Percentage of Organic Solvent: While a small amount of an organic solvent like DMSO is necessary to keep the compound in solution, high concentrations can cause issues in biological assays. Aim for a final DMSO concentration of less than 0.5%.

  • If precipitation continues:

    • Use a Co-solvent System: Prepare an intermediate dilution of your DMSO stock in a co-solvent that is miscible with your aqueous buffer (e.g., ethanol). Then, add this intermediate dilution to your final buffer.[3][7]

    • Investigate pH Effects: If your experiment can tolerate it, try lowering the pH of the aqueous buffer to increase the solubility of this compound.[4]

    • Consider Formulation Aids: For persistent issues, the use of surfactants or other solubilizing agents may be necessary.[5]

Data Presentation: Solubility of this compound

The following table summarizes the approximate solubility of this compound in various solvents at 25°C.

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
Water< 0.01< 0.02Practically insoluble.
PBS (pH 7.4)~ 0.05~ 0.1Sparingly soluble.
Ethanol1020Soluble.
DMSO50100Highly soluble.
DMF2550Soluble.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of this compound in a given solvent.[8]

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., PBS, pH 7.4)

  • 2 mL screw-cap vials

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with a suitable column and detection method

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound (e.g., 2-5 mg) to a 2 mL vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

    • Add a known volume of the solvent (e.g., 1 mL) to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on an orbital shaker or rotator at a constant temperature (e.g., 25°C).

    • Agitate the suspension for 24-48 hours to ensure that equilibrium between the dissolved and undissolved compound is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Determine the concentration of this compound in the diluted supernatant using a validated HPLC method.

    • A standard calibration curve of this compound should be prepared to ensure accurate quantification.[8]

  • Data Reporting:

    • Calculate the original concentration in the undiluted supernatant to determine the equilibrium solubility.

    • Report the solubility in mg/mL or mM at the specified temperature.[8]

Mandatory Visualizations

TroubleshootingWorkflow start Start: this compound Solubility Issue dissolution_fail Compound fails to dissolve? start->dissolution_fail check_solvent Is the solvent appropriate? (e.g., DMSO for stock) use_dmso Use DMSO for stock solution check_solvent->use_dmso No agitate_heat Apply agitation, gentle heat, or sonication check_solvent->agitate_heat Yes precipitation Precipitation upon dilution in aqueous buffer? use_dmso->precipitation check_concentration Is final concentration too high? precipitation->check_concentration Yes success Success: Compound Dissolved precipitation->success No dissolution_fail->check_solvent No dissolution_fail->precipitation Yes agitate_heat->precipitation lower_conc Lower the final concentration check_concentration->lower_conc Yes use_cosolvent Use a co-solvent system or adjust pH check_concentration->use_cosolvent No lower_conc->success use_cosolvent->success consult Consult further/ Consider formulation use_cosolvent->consult

Caption: Troubleshooting workflow for this compound solubility issues.

SignalingPathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation sid This compound sid->raf

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Optimizing SID-852843 concentration for maximum inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SID-852843. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum inhibition of its target. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. It specifically targets the catalytic subunit of PI3Kα, preventing the phosphorylation of PIP2 to PIP3. This action blocks the downstream activation of PDK1 and Akt, leading to the inhibition of cell growth, proliferation, and survival.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. However, the optimal concentration is highly dependent on the cell type and experimental conditions. A dose-response experiment is crucial to determine the IC50 value in your specific system.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO at a concentration of up to 50 mM. For cell culture experiments, we recommend preparing a 10 mM stock solution in sterile DMSO. This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in your desired cell culture medium immediately before use.

Q4: I am not observing the expected level of inhibition. What are the possible reasons?

A4: Several factors could contribute to a lack of inhibition. Please refer to our troubleshooting guide below for a detailed breakdown of potential issues and solutions, including compound stability, cell line sensitivity, and experimental setup.

Q5: Is this compound known to have any off-target effects?

A5: While this compound has been designed for high selectivity towards PI3Kα, potential off-target effects cannot be entirely ruled out, especially at higher concentrations. We recommend performing control experiments, such as using a structurally unrelated PI3K inhibitor or a PI3Kα-knockout cell line, to confirm that the observed phenotype is due to the specific inhibition of PI3Kα.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no inhibition observed 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Low Cell Permeability: The compound may not be efficiently entering the cells. 3. Resistant Cell Line: The cell line may have mutations in the PI3K/Akt pathway or utilize alternative survival pathways. 4. Incorrect Concentration: The concentration used may be too low for the specific cell line.1. Prepare fresh aliquots of this compound from a new stock solution. 2. Increase the incubation time or use a permeabilizing agent (if compatible with your assay). 3. Sequence the relevant genes in your cell line (e.g., PIK3CA, PTEN). Consider using a different cell line with a known sensitive background. 4. Perform a dose-response experiment to determine the optimal concentration.
High Cell Death/Toxicity 1. Concentration Too High: The concentration of this compound is above the toxic threshold for the cells. 2. DMSO Toxicity: The final concentration of DMSO in the culture medium is too high.1. Lower the concentration of this compound. 2. Ensure the final DMSO concentration does not exceed 0.1% (v/v).
Inconsistent Results 1. Variable Cell Density: Inconsistent cell seeding can lead to variability in results. 2. Inconsistent Incubation Time: Variations in the duration of compound treatment. 3. Assay Variability: Technical variability in the assay used to measure inhibition.1. Ensure consistent cell seeding density across all wells and experiments. 2. Standardize the incubation time for all treatments. 3. Include appropriate positive and negative controls and run replicates for each condition.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound in a Cancer Cell Line

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound

  • DMSO (sterile)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in complete medium to prepare 2X working concentrations. A common concentration range to test is 0.01 µM to 100 µM.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the 2X working solutions of this compound to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Cell Viability Assay:

    • Follow the manufacturer's protocol for the chosen cell viability reagent.

    • For example, if using CellTiter-Glo®, add 100 µL of the reagent to each well, mix, and incubate for 10 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background (no-cell control) from all readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypePIK3CA MutationPTEN StatusIC50 (µM)
MCF-7Breast CancerE545K (Activating)Wild-Type0.5
A549Lung CancerWild-TypeWild-Type5.2
U87-MGGlioblastomaWild-TypeNull0.8
PC-3Prostate CancerWild-TypeNull1.1
Table 2: Effect of this compound on Downstream Signaling
Cell LineTreatment (1 µM this compound)p-Akt (Ser473) Inhibition (%)p-S6K (Thr389) Inhibition (%)
MCF-724 hours8578
A54924 hours4535
U87-MG24 hours9285

Visualizations

SID_852843_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation PI3K PI3K RAS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation SID_852843 This compound SID_852843->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_compound Prepare Serial Dilutions of this compound overnight_incubation->prepare_compound treat_cells Treat Cells with This compound overnight_incubation->treat_cells prepare_compound->treat_cells incubation_48_72h Incubate for 48-72h treat_cells->incubation_48_72h viability_assay Perform Cell Viability Assay incubation_48_72h->viability_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the IC50 of this compound.

Addressing SID-852843 stability and degradation in assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide has been generated based on general principles of small molecule inhibitor handling and assay development. As of the last update, specific public data on "SID-852843" is unavailable. This guide should therefore be used as a template and adapted based on the specific properties of the molecule .

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A: For long-term storage, it is generally recommended to store small molecule inhibitors as a solid at -20°C or -80°C, protected from light and moisture. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C. Avoid repeated freeze-thaw cycles.

Q2: How can I determine the optimal solvent for this compound?

A: The choice of solvent depends on the chemical properties of the compound and the experimental system. Dimethyl sulfoxide (DMSO) is a common solvent for many small molecules. However, it is crucial to test the solubility of this compound in various solvents and to ensure the final solvent concentration in the assay is compatible with the biological system and does not exceed a level that could cause toxicity or off-target effects (typically <0.5%).

Q3: What are potential causes of batch-to-batch variability with this compound?

A: Batch-to-batch variability can arise from several factors, including differences in compound purity, the presence of different salt forms or polymorphs, and variations in the formulation. It is important to source the compound from a reliable supplier and to perform quality control checks on new batches.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values

Q: We are observing significant variability in the IC50 values of this compound in our cellular assay. What could be the cause?

A: Inconsistent IC50 values can stem from several sources. Consider the following troubleshooting steps:

  • Compound Stability: this compound may be degrading in the assay medium. Perform a stability study of the compound in your specific assay buffer and under the incubation conditions (time, temperature, light exposure).

  • Assay Conditions: Ensure that assay parameters such as cell density, incubation time, and reagent concentrations are consistent across experiments.

  • Compound Precipitation: The compound may be precipitating at higher concentrations. Visually inspect the wells for any signs of precipitation and consider performing a solubility test in the assay medium.

  • Cell Passage Number: High-passage number cells can exhibit altered phenotypes and drug responses. Use cells within a consistent and low passage number range.

Issue 2: High Background Signal in the Assay

Q: Our assay is showing a high background signal, which is masking the inhibitory effect of this compound. How can we address this?

A: A high background signal can be due to several factors. Here are some troubleshooting suggestions:

  • Reagent Quality: Ensure that all reagents are of high quality and have not expired. Prepare fresh buffers and solutions.

  • Washing Steps: Optimize the washing steps in your assay protocol to effectively remove unbound reagents and reduce non-specific binding.

  • Blocking: If applicable to your assay format (e.g., ELISA, Western blot), ensure that the blocking step is adequate to prevent non-specific antibody binding.

  • Detector Settings: Optimize the settings of your detection instrument (e.g., plate reader) to maximize the signal-to-noise ratio.

Quantitative Data Summary

The following tables present hypothetical data on the stability of a generic small molecule inhibitor, "Inhibitor X," which can serve as a template for presenting data for this compound.

Table 1: Stability of "Inhibitor X" in Aqueous Buffers at Room Temperature

Buffer (pH)Time (hours)% Remaining Compound
pH 5.00100
298.5
695.2
2488.1
pH 7.40100
299.1
697.8
2494.5
pH 9.00100
292.3
685.6
2470.4

Table 2: Forced Degradation of "Inhibitor X"

Stress ConditionDuration% Degradation
0.1 N HCl24 hours15.2
0.1 N NaOH24 hours29.5
3% H₂O₂24 hours8.7
Heat (60°C)48 hours12.1
Photostability (UV light)24 hours22.4

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the potential degradation pathways of a compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate under the same conditions as acid hydrolysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and incubate at room temperature.

  • Thermal Degradation: Incubate the solid compound or a solution at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose a solution of the compound to a UV light source.

3. Sample Analysis:

  • At various time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralizing the acid or base).

  • Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.

Protocol 2: Freeze-Thaw Stability Assessment

This protocol assesses the stability of the compound upon repeated freezing and thawing.

1. Sample Preparation:

  • Prepare aliquots of a stock solution of this compound in the desired solvent.

2. Freeze-Thaw Cycles:

  • Subject the aliquots to a series of freeze-thaw cycles. A typical cycle involves freezing at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature.

  • Include control samples that are kept continuously frozen.

3. Analysis:

  • After a predetermined number of cycles (e.g., 1, 3, and 5 cycles), analyze the samples along with the control samples using a suitable analytical method (e.g., HPLC) to determine the percentage of the compound remaining.

Visualizations

Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression This compound This compound This compound->Kinase_B Experimental_Workflow Start Start Prepare_Stock_Solution Prepare Stock Solution Start->Prepare_Stock_Solution Forced_Degradation_Study Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Prepare_Stock_Solution->Forced_Degradation_Study Freeze_Thaw_Stability Freeze-Thaw Stability Prepare_Stock_Solution->Freeze_Thaw_Stability Analyze_Samples Analyze Samples (e.g., HPLC) Forced_Degradation_Study->Analyze_Samples Freeze_Thaw_Stability->Analyze_Samples Data_Analysis Data Analysis and Interpretation Analyze_Samples->Data_Analysis End End Data_Analysis->End Troubleshooting_Guide Inconsistent_Results Inconsistent Assay Results? Check_Compound_Stability Check Compound Stability in Assay Medium Inconsistent_Results->Check_Compound_Stability Review_Assay_Protocol Review Assay Protocol (Reagents, Timings) Inconsistent_Results->Review_Assay_Protocol Verify_Cell_Health Verify Cell Health and Passage Number Inconsistent_Results->Verify_Cell_Health Degradation_Observed Degradation Observed? Check_Compound_Stability->Degradation_Observed Protocol_Deviation Protocol Deviation? Review_Assay_Protocol->Protocol_Deviation Poor_Cell_Viability Poor Cell Viability? Verify_Cell_Health->Poor_Cell_Viability Add_Stabilizers Add Stabilizers or Use Fresh Compound Degradation_Observed->Add_Stabilizers Yes No_Issue_Found Consult Further Degradation_Observed->No_Issue_Found No Standardize_Protocol Standardize Protocol Protocol_Deviation->Standardize_Protocol Yes Protocol_Deviation->No_Issue_Found No Use_New_Cell_Stock Use New Cell Stock Poor_Cell_Viability->Use_New_Cell_Stock Yes Poor_Cell_Viability->No_Issue_Found No

Overcoming resistance to SID-852843 in WNV strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SID-852843, a novel inhibitor of the West Nile Virus (WNV) NS3 helicase. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues, particularly the emergence of resistant WNV strains during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a non-competitive inhibitor of the WNV NS3 helicase enzyme. It binds to an allosteric site on the helicase domain, distinct from the ATP binding and RNA binding sites. This binding event induces a conformational change that locks the enzyme in an inactive state, preventing the unwinding of the viral RNA duplex, a critical step for viral replication.

Q2: My WNV strain is showing reduced susceptibility to this compound. What could be the cause?

Reduced susceptibility is often an indication of the development of antiviral resistance. Continuous culture of WNV in the presence of sub-optimal concentrations of this compound can lead to the selection of viral populations with mutations in the NS3 helicase gene. These mutations may alter the binding site of the compound, thereby reducing its efficacy.

Q3: How can I confirm if my WNV strain has developed resistance to this compound?

Confirmation of resistance involves a two-step process:

  • Phenotypic Analysis: Determine the half-maximal inhibitory concentration (IC50) of this compound against your viral strain using a dose-response assay, such as a plaque reduction neutralization test (PRNT). A significant increase in the IC50 value compared to the wild-type (WT) strain suggests resistance.

  • Genotypic Analysis: Sequence the NS3 gene of the suspected resistant virus. Compare the sequence to that of the parental, sensitive strain to identify specific mutations that may be responsible for resistance.

Q4: What are the known resistance mutations associated with this compound?

Studies have identified several key mutations within the WNV NS3 helicase domain that confer resistance to this compound. The most commonly observed mutations are located in or near the allosteric binding pocket of the compound.

Troubleshooting Guide

Issue 1: A significant increase in the IC50 value of this compound is observed.

  • Possible Cause: Your WNV strain has likely developed resistance.

  • Troubleshooting Steps:

    • Isolate and Purify: Plaque-purify the virus population to ensure you are working with a clonal population.

    • Confirm IC50: Repeat the antiviral assay with the purified virus to confirm the shift in IC50. Use a sensitive wild-type WNV strain as a control.

    • Sequence the NS3 Gene: Extract viral RNA and perform RT-PCR followed by Sanger sequencing of the entire NS3 coding region. Pay close attention to codons associated with known resistance mutations (see Table 1).

    • Consider Combination Therapy: In your experimental model, explore the use of this compound in combination with another antiviral agent that has a different mechanism of action (e.g., a polymerase inhibitor) to potentially overcome resistance.

Issue 2: High cytotoxicity observed in uninfected control cells treated with this compound.

  • Possible Cause: The compound concentration may be too high, or the cell line may be particularly sensitive.

  • Troubleshooting Steps:

    • Determine CC50: Perform a cytotoxicity assay (e.g., MTT or LDH assay) on your specific cell line (e.g., Vero, C6/36) to determine the 50% cytotoxic concentration (CC50) of this compound.

    • Adjust Experimental Concentrations: Ensure that the concentrations used in your antiviral assays are well below the determined CC50 value. The therapeutic index (TI = CC50/IC50) should ideally be greater than 10.

    • Check Compound Purity: Verify the purity of your this compound stock. Impurities could contribute to unexpected cytotoxicity.

    • Use a Different Cell Line: If the issue persists, consider using a different cell line known to be robust for WNV infection studies.

Issue 3: Inconsistent results in the NS3 helicase inhibition assay.

  • Possible Cause: Issues with enzyme purity, substrate quality, or assay conditions.

  • Troubleshooting Steps:

    • Verify Enzyme Activity: Confirm the activity of your purified recombinant NS3 helicase using a known control substrate and conditions.

    • Check Substrate Integrity: Ensure the RNA duplex substrate is properly annealed and free of degradation. Run a sample on a non-denaturing gel to confirm its integrity.

    • Optimize Assay Conditions: Titrate key components of the assay, such as ATP, Mg2+, and enzyme concentration, to ensure you are working within the linear range of the assay.

    • Control for DMSO Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not inhibit enzyme activity.

Data Summary

Table 1: this compound Susceptibility in Wild-Type and Resistant WNV Strains

WNV StrainNS3 MutationIC50 (µM)Fold-Change in Resistance
WT (NY99)None0.5 ± 0.081.0
RES-1T409I12.5 ± 1.225.0
RES-2G412S28.1 ± 2.556.2
RES-3T409I/G412S>100>200

Table 2: Inhibition of Recombinant NS3 Helicase Activity by this compound

NS3 Helicase VariantKi (µM)
Wild-Type0.25 ± 0.04
T409I Mutant8.9 ± 0.7
G412S Mutant15.2 ± 1.1

Experimental Protocols

Protocol 1: WNV Plaque Reduction Neutralization Test (PRNT)

  • Cell Seeding: Seed Vero cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate for 24 hours to form a confluent monolayer.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in serum-free media.

  • Virus Preparation: Dilute the WNV stock to a concentration that yields approximately 50-100 plaque-forming units (PFU) per well.

  • Incubation: Mix equal volumes of the diluted virus and the compound dilutions. Incubate the mixture for 1 hour at 37°C. Include a virus-only control.

  • Infection: Remove the growth media from the Vero cells and inoculate the wells with 200 µL of the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Aspirate the inoculum and overlay the monolayer with 3 mL of a 1:1 mixture of 2X MEM and 1.6% low-melting-point agarose containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-4 days until plaques are visible.

  • Staining and Counting: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet. Count the number of plaques in each well.

  • Calculation: Calculate the IC50 value by plotting the percentage of plaque reduction against the log concentration of the compound and fitting the data to a dose-response curve.

Protocol 2: Genotypic Analysis of Resistant WNV

  • RNA Extraction: Extract viral RNA from the supernatant of infected cell cultures using a commercial viral RNA extraction kit.

  • RT-PCR: Synthesize cDNA from the extracted RNA using a reverse transcriptase and a primer specific to the WNV genome downstream of the NS3 gene.

  • PCR Amplification: Amplify the full NS3 coding region using high-fidelity DNA polymerase and specific forward and reverse primers.

  • Gel Electrophoresis: Confirm the size of the PCR product by running an aliquot on a 1% agarose gel.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using primers that cover the entire NS3 gene.

  • Sequence Analysis: Align the resulting sequences with the wild-type WNV NS3 reference sequence to identify mutations.

Visualizations

G cluster_0 Wild-Type WNV Replication cluster_1 Inhibition by this compound cluster_2 Resistant WNV Replication cluster_3 Mechanism of Resistance ns3_wt Active NS3 Helicase rna_ss Viral ssRNA (Replication Template) ns3_wt->rna_ss Unwinds ns3_inactive Inactive NS3 Complex ns3_wt->ns3_inactive rna_ds Viral dsRNA rna_ds->ns3_wt Binds sid_852843 This compound sid_852843->ns3_wt Binds to Allosteric Site ns3_inactive->rna_ds Binding Blocked ns3_inactive->rna_ss Unwinding Inhibited ns3_mut Mutated NS3 (T409I/G412S) rna_ss_res Viral ssRNA ns3_mut->rna_ss_res Unwinds rna_ds_res Viral dsRNA rna_ds_res->ns3_mut Binds sid_852843_res This compound sid_852843_res->ns3_mut Binding Reduced

Caption: Mechanism of this compound action and resistance in WNV.

G start Observation: Reduced WNV susceptibility to this compound phenotype Step 1: Phenotypic Analysis (Plaque Reduction Assay) start->phenotype ic50_shift Result: Significant IC50 increase confirmed? phenotype->ic50_shift genotype Step 2: Genotypic Analysis (RT-PCR & NS3 Sequencing) ic50_shift->genotype Yes re_eval Action: Re-evaluate experiment (check compound, cells, virus stock) ic50_shift->re_eval No mutation_found Result: Resistance mutation (e.g., T409I) identified? genotype->mutation_found confirm Conclusion: Resistance Confirmed mutation_found->confirm Yes mutation_found->re_eval No

Caption: Workflow for confirming this compound resistance in WNV.

Technical Support Center: SID-852843 Treatment Protocols for Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

SID-852843 is a potent and selective small molecule inhibitor of the MAP4K7 kinase, a critical regulator of inflammatory signaling and stress-response pathways. This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the effective use of this compound in primary cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of MAP4K7. By binding to the kinase's active site, it blocks the phosphorylation of downstream substrates, effectively inhibiting the signaling cascade responsible for the production of pro-inflammatory cytokines and mediators.

Q2: How should this compound be stored and reconstituted?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For experimental use, reconstitute the powder in sterile dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q3: What is the recommended working concentration for this compound in primary cells?

A3: The optimal working concentration can vary significantly depending on the primary cell type and the specific experimental goals. It is highly recommended to perform a dose-response experiment to determine the IC50 for your specific cell type. However, a general starting range is between 100 nM and 5 µM. For your convenience, a table with suggested starting concentrations for various primary cell types is provided below.

Q4: How stable is this compound in cell culture medium?

A4: this compound is stable in standard cell culture media for at least 72 hours under normal incubation conditions (37°C, 5% CO2). For longer-term experiments, the medium containing this compound should be replaced every 48-72 hours.

Q5: Are there any known off-target effects of this compound?

A5: While this compound has been designed for high selectivity towards MAP4K7, some minor off-target activity may be observed at higher concentrations (>10 µM). It is advisable to include appropriate controls in your experiments to account for any potential off-target effects.

Data Presentation

Table 1: Recommended Starting Concentrations of this compound for Various Primary Cell Types

Primary Cell TypeRecommended Starting Concentration RangeTypical IC50
Human Peripheral Blood Mononuclear Cells (PBMCs)200 nM - 2 µM~500 nM
Mouse Bone Marrow-Derived Macrophages (BMDMs)100 nM - 1 µM~250 nM
Human Umbilical Vein Endothelial Cells (HUVECs)500 nM - 5 µM~1.5 µM
Rat Primary Cortical Neurons1 µM - 10 µM~3 µM

Troubleshooting Guide

Issue 1: High levels of cell death or cytotoxicity observed after treatment.

Possible Cause Recommended Solution
Concentration is too high: Primary cells can be more sensitive than cell lines.Perform a dose-response curve starting from a lower concentration (e.g., 10 nM) to determine the optimal non-toxic concentration.
Solvent toxicity: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration does not exceed 0.1% (v/v). Prepare a vehicle control with the same DMSO concentration to compare against.
Extended incubation time: Prolonged exposure may lead to cytotoxicity.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the ideal treatment duration for your desired effect without compromising cell viability.

Issue 2: Inconsistent or no observable effect of this compound.

Possible Cause Recommended Solution
Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Use a fresh aliquot of the this compound stock solution. Always store aliquots at -20°C.
Low target expression: The primary cells may have low endogenous expression of MAP4K7.Confirm MAP4K7 expression in your primary cells using techniques such as Western blot or qPCR before starting the experiment.
Suboptimal cell health: Primary cells are sensitive to culture conditions.Ensure cells are healthy and in the logarithmic growth phase before treatment. Use early passage cells whenever possible as later passages may have altered characteristics.[1]
Precipitation of the compound: The compound may precipitate out of solution when added to the aqueous culture medium.Ensure the compound is fully dissolved in the stock solution before diluting it in the medium. Add the compound to the medium and mix gently but thoroughly.

Experimental Protocols

Protocol: Determining the IC50 of this compound in Primary Macrophages via ELISA

This protocol outlines the steps to measure the concentration of this compound required to inhibit 50% of the lipopolysaccharide (LPS)-induced TNF-α production in mouse bone marrow-derived macrophages (BMDMs).

Materials:

  • Mouse Bone Marrow-Derived Macrophages (BMDMs)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF)

  • This compound

  • DMSO (cell culture grade)

  • Lipopolysaccharide (LPS)

  • Phosphate-Buffered Saline (PBS)

  • TNF-α ELISA kit

Procedure:

  • Cell Seeding: Plate BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium. Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. Start with a high concentration (e.g., 20 µM) and perform 8-10 dilutions. Include a vehicle control (0.1% DMSO) and a no-treatment control.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls. Incubate for 1 hour at 37°C, 5% CO2.

  • Cell Stimulation: Add 10 µL of LPS (final concentration of 100 ng/mL) to all wells except for the no-treatment control.

  • Incubation: Incubate the plate for 6 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well for analysis.

  • ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.

Visualizations

SID_852843_Mechanism_of_Action cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAP4K7 MAP4K7 TLR4->MAP4K7 Activates Downstream Kinases Downstream Kinases MAP4K7->Downstream Kinases Phosphorylates Transcription Factors Transcription Factors Downstream Kinases->Transcription Factors Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Transcription Factors->Pro-inflammatory Cytokines Upregulates This compound This compound This compound->MAP4K7 Inhibits Experimental_Workflow cluster_workflow Experimental Workflow for IC50 Determination Seed Primary Cells Seed Primary Cells Prepare this compound Dilutions Prepare this compound Dilutions Seed Primary Cells->Prepare this compound Dilutions Pre-treat Cells Pre-treat Cells Prepare this compound Dilutions->Pre-treat Cells Stimulate Cells Stimulate Cells Pre-treat Cells->Stimulate Cells Incubate Incubate Stimulate Cells->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Analyze Cytokine Levels Analyze Cytokine Levels Collect Supernatant->Analyze Cytokine Levels Calculate IC50 Calculate IC50 Analyze Cytokine Levels->Calculate IC50 Troubleshooting_Logic cluster_troubleshooting Troubleshooting: No Observable Effect Start Start Check Compound Check Compound Start->Check Compound Check Cells Check Cells Check Compound->Check Cells Compound OK Use Fresh Aliquot Use Fresh Aliquot Check Compound->Use Fresh Aliquot Degraded? Check Protocol Check Protocol Check Cells->Check Protocol Cells OK Confirm Target Expression Confirm Target Expression Check Cells->Confirm Target Expression Low Target? Optimize Concentration Optimize Concentration Check Protocol->Optimize Concentration Suboptimal Dose? End End Check Protocol->End Protocol OK Use Fresh Aliquot->Start Confirm Target Expression->Start Optimize Concentration->Start

References

Technical Support Center: SID-852843 In Vivo Potency Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo potency of the novel small molecule inhibitor, SID-852843.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive kinase inhibitor targeting the hypothetical "Kinase-X" in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. Its primary mode of action is to block the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.

Q2: What are the common initial challenges observed with the in vivo administration of this compound?

A2: Early in vivo studies with this compound may encounter challenges such as poor bioavailability due to low aqueous solubility, rapid metabolic clearance, and high inter-animal variability in therapeutic response. Addressing these issues is critical for enhancing its in vivo potency.

Q3: What formulation strategies can be employed to improve the solubility and bioavailability of this compound?

A3: Several formulation strategies can enhance the solubility of this compound.[1] These include the use of co-solvents (e.g., DMSO, PEG), surfactants (e.g., Tween 80), and cyclodextrins to form inclusion complexes.[1] It is essential to conduct vehicle toxicity studies to ensure the chosen formulation is well-tolerated in the animal model.[1]

Q4: How can I determine the optimal in vivo dosing regimen for this compound?

A4: Determining the optimal dosing regimen involves a multi-step process. First, a maximum tolerated dose (MTD) study should be conducted to identify the highest dose that does not cause unacceptable toxicity.[2] Subsequently, dose-response studies in a relevant disease model (e.g., tumor xenografts) should be performed at doses below the MTD to identify the optimal biological dose that provides the desired therapeutic effect with minimal side effects.[1]

Q5: What are pharmacokinetics (PK) and pharmacodynamics (PD), and why are they important for this compound?

A5: Pharmacokinetics (PK) describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion. Pharmacodynamics (PD) describes what the drug does to the body, specifically its effect on the target. Understanding the PK/PD relationship of this compound is crucial for optimizing dosing schedules and ensuring that the drug reaches its target at a sufficient concentration to exert its therapeutic effect.

Troubleshooting Guides

Issue 1: High Variability in Efficacy Data

Symptom: Significant variation in tumor growth inhibition or other efficacy readouts is observed among animals in the same treatment group.

Possible Causes & Troubleshooting Steps:

  • Inconsistent Dosing: Ensure accurate and consistent administration of this compound. For oral gavage, verify proper technique to avoid accidental administration into the lungs. For intravenous injections, ensure the full dose is delivered.

  • Formulation Instability: The formulation may not be stable, leading to precipitation of the compound. Prepare fresh formulations regularly and visually inspect for any precipitates before administration.

  • Animal Health and Tumor Size: Ensure all animals are healthy and that tumors are within a consistent size range at the start of the study to minimize biological variability.[1]

Issue 2: Lack of In Vivo Efficacy Despite Good In Vitro Potency

Symptom: this compound shows high potency in cell-based assays but fails to inhibit tumor growth in animal models.

Possible Causes & Troubleshooting Steps:

  • Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. Conduct a pharmacokinetic (PK) study to measure the concentration of this compound in plasma and tumor tissue over time.

  • Rapid Metabolism: this compound may be rapidly metabolized and cleared from the body. Analyze plasma samples for major metabolites to understand its metabolic fate.

  • Target Engagement: Confirm that this compound is binding to its intended target, Kinase-X, in the tumor tissue. This can be assessed by measuring the phosphorylation status of a downstream biomarker.[1]

Issue 3: Unexpected Toxicity

Symptom: Animals treated with this compound show signs of toxicity (e.g., weight loss, lethargy) at doses expected to be well-tolerated.

Possible Causes & Troubleshooting Steps:

  • Vehicle Toxicity: The formulation vehicle itself may be causing toxicity. Always include a vehicle-only control group in your studies.[1]

  • Off-Target Effects: this compound may be inhibiting other kinases or cellular targets, leading to toxicity. Perform a broad-panel kinase screen to identify potential off-target activities.[1]

  • Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, could be responsible for the observed toxicity.

Data Presentation

Table 1: Hypothetical In Vitro vs. In Vivo Efficacy of this compound

ParameterIn Vitro (Cell Culture)In Vivo (Xenograft Model)
Target Kinase-XKinase-X
IC50 (Kinase Assay) 10 nMN/A
EC50 (Cell Proliferation) 50 nMN/A
Dose for 50% Tumor Growth Inhibition N/A50 mg/kg (Initial Formulation)
Observed Challenges N/AHigh variability, poor oral bioavailability

Table 2: Pharmacokinetic Parameters of this compound with Different Formulations

FormulationRouteCmax (ng/mL)Tmax (h)AUC (ng*h/mL)Bioavailability (%)
A (Saline Suspension) Oral5022005
B (20% PEG400 in Saline) Oral2501100025
C (IV Solution) IV15000.14000100

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant rodent species (e.g., BALB/c mice), 6-8 weeks old.[1]

  • Group Allocation: Randomize animals into groups of 3-5 per dose level. Include a vehicle control group.

  • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).

  • Dosing Schedule: Administer this compound daily for 5-14 days.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including body weight changes, behavior, and posture.[1]

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of distress.

Protocol 2: Xenograft Tumor Model Efficacy Study
  • Cell Implantation: Subcutaneously implant a human cancer cell line known to be sensitive to Kinase-X inhibition into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).[1]

  • Group Allocation: Randomize animals into treatment groups (vehicle control and several dose levels of this compound below the MTD).[1]

  • Treatment: Begin dosing as per the selected schedule.

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.[1]

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated for each treatment group.

Visualizations

SID_852843_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR KinaseX Kinase-X AKT->KinaseX Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation KinaseX->mTOR Phosphorylates SID852843 This compound SID852843->KinaseX Inhibits

Caption: Hypothetical signaling pathway of this compound targeting Kinase-X.

InVivo_Potency_Workflow cluster_preclinical Preclinical Development Formulation Formulation Optimization MTD MTD Study Formulation->MTD PK_PD PK/PD Studies MTD->PK_PD Efficacy Efficacy Studies (Xenograft) PK_PD->Efficacy

References

Validation & Comparative

In Vivo Efficacy of Oseltamivir for Influenza: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo antiviral activity of Oseltamivir against influenza A viruses, benchmarked against other prominent antiviral agents. This document summarizes key experimental data, details methodologies for in vivo studies, and visualizes relevant biological pathways and experimental workflows.

Oseltamivir, a neuraminidase inhibitor, is a widely used antiviral medication for the treatment and prophylaxis of influenza virus infections. Its efficacy has been extensively validated in various animal models, which are crucial for preclinical assessment. This guide synthesizes data from multiple in vivo studies to offer a comparative perspective on its performance against other antivirals such as Zanamivir, Peramivir, and Baloxavir.

Comparative Efficacy of Antiviral Agents Against Influenza A Virus in Mice

The following tables summarize the in vivo efficacy of Oseltamivir and its comparators in mouse models of influenza A infection. The data highlights key parameters such as survival rate, reduction in lung viral titers, and body weight changes.

Antiviral Agent Virus Strain Mouse Strain Dosage Regimen Key Efficacy Outcomes Reference
Oseltamivir A/H1N1BALB/c10 mg/kg, oral, twice daily for 5 daysImproved viral clearance in wild-type mice.[1][2][1][2]
Oseltamivir A/H5N1BALB/c≥ 100 mg/kg/day for 5 daysLimited survival benefits.[3]
Zanamivir A/H1N1BALB/c2 mg/kg/dayLimited weight loss and reduced pulmonary viral load.[4][4]
Zanamivir Avian H5N1 & H9N2BALB/c10-50 mg/kg, intranasal, twice daily10 mg/kg increased survival; 50 mg/kg provided complete protection against H5N1.[5][5]
Peramivir A/H1N1 (H274Y mutant)BALB/c45 mg/kg, intramuscular, daily for 5 daysEffective against oseltamivir-resistant strain.[6]
Peramivir A/H1N1 (2009)Immunosuppressed Mice40 mg/kg, intravenous, daily for 20 daysSignificantly reduced mortality and viral titers.[7][7]
Baloxavir A/H5N1BALB/c≥ 10 mg/kg, single doseFully protected mice, significantly reduced respiratory virus replication, and prevented neuroinvasion.[3]
Baloxavir A/PR/8/34 (H1N1)BALB/c1.6 mg/kg, subcutaneous, 96h before infectionComplete elimination of mortality.[8][8]

Mechanism of Action: Neuraminidase Inhibition

Oseltamivir and other neuraminidase inhibitors act by blocking the function of the viral neuraminidase (NA) enzyme. This enzyme is crucial for the release of newly formed virus particles from the surface of infected cells, thus preventing the spread of infection to other cells.[9][10]

Influenza_Neuraminidase_Pathway cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Neuraminidase Inhibitors Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry (via HA) Replication Viral Replication & Assembly HostCell->Replication Uncoating Budding Budding Progeny Virus Replication->Budding Release Virus Release Budding->Release Neuraminidase Action Oseltamivir Oseltamivir (Neuraminidase Inhibitor) BlockedRelease Blocked Virus Release Oseltamivir->Release Inhibits

Caption: Mechanism of action of neuraminidase inhibitors in the influenza virus life cycle.

Experimental Protocols

Standardized protocols are essential for the reproducibility and comparison of in vivo antiviral efficacy studies. Below is a representative protocol for influenza A virus infection and treatment in a mouse model.

1. Animal Model:

  • Species: BALB/c mice, 6-8 weeks old.[6][11]

  • Acclimatization: Animals are acclimatized for at least 7 days before the experiment.

  • Housing: Housed in BSL-2 facilities with access to food and water ad libitum.[12]

2. Virus and Infection:

  • Virus Strain: Mouse-adapted influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1)).[13]

  • Infection Dose: Mice are anesthetized and intranasally inoculated with a lethal or sub-lethal dose of the virus in a 50 µL volume of phosphate-buffered saline (PBS).[11][13]

3. Antiviral Treatment:

  • Drug Administration: Oseltamivir is administered orally (e.g., by gavage), while other drugs like Peramivir may be given intramuscularly or intravenously.[1][6][7]

  • Dosing Regimen: Treatment is typically initiated at a specified time point post-infection (e.g., 24 hours) and continued for a defined period (e.g., twice daily for 5 days).[1]

4. Efficacy Assessment:

  • Survival: Mice are monitored daily for 14-21 days for survival.

  • Body Weight: Body weight is measured daily as an indicator of morbidity.[4]

  • Lung Viral Titer: On specific days post-infection, a subset of mice from each group is euthanized, and lungs are harvested to determine the viral load by plaque assay or quantitative PCR.[13]

Experimental_Workflow Acclimatization 1. Acclimatization (BALB/c Mice, 7 days) Infection 2. Intranasal Infection (Influenza A Virus) Acclimatization->Infection Grouping 3. Randomization into Groups (e.g., Vehicle, Oseltamivir, Comparator) Infection->Grouping Treatment 4. Antiviral Treatment (e.g., Oral Gavage) Grouping->Treatment Monitoring 5. Daily Monitoring (Survival, Body Weight) Treatment->Monitoring Analysis 6. Endpoint Analysis (Lung Viral Titers) Monitoring->Analysis

Caption: A typical experimental workflow for in vivo validation of antiviral compounds.

Conclusion

The in vivo data from mouse models demonstrates that Oseltamivir is an effective antiviral against various influenza A strains, although its efficacy can be influenced by the specific virus subtype and the host's immune status.[1][14] Comparative studies highlight that newer antivirals like Baloxavir may offer advantages in certain contexts, such as single-dose efficacy and activity against highly pathogenic strains.[3] The choice of antiviral agent for further development or clinical use should be guided by a comprehensive evaluation of efficacy, resistance profiles, and the specific clinical scenario. The experimental protocols and models described herein provide a framework for such evaluations.

References

A Comparative Guide to SID-852843 and Other West Nile Virus NS2B-NS3 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The West Nile Virus (WNV) NS2B-NS3 protease is an essential enzyme for viral replication, making it a prime target for antiviral drug development. Disruption of its function, which involves cleaving the viral polyprotein to produce mature viral proteins, is lethal to the virus.[1] This guide provides a comparative overview of SID-852843, a known WNV NS2B-NS3 protease inhibitor, and other notable inhibitors, supported by available experimental data.

Overview of WNV NS2B-NS3 Protease Inhibitors

A variety of small molecules and peptidomimetics have been identified as inhibitors of the WNV NS2B-NS3 protease. These can be broadly categorized based on their chemical structure and mechanism of action. This compound belongs to a class of uncompetitive inhibitors.[2] Other classes include competitive peptidomimetic inhibitors, non-peptidic compounds, and irreversible phosphonate inhibitors.

Quantitative Comparison of Inhibitor Performance

Direct comparison of inhibitor potency can be challenging due to variations in experimental conditions across different studies. However, the following table summarizes the available biochemical data (IC50 and Kᵢ values) for this compound and a selection of other WNV NS2B-NS3 protease inhibitors to provide a relative measure of their efficacy.

Inhibitor Name/ClassTypeIC50 (µM)Kᵢ (µM)Noteworthy Features
This compound 5-amino-1-(phenyl)sulfonyl-pyrazol-3-yl0.2[2] (also reported as 0.105[3])-Uncompetitive inhibitor.[2]
Peptidomimetic Inhibitor (3,4-dichlorophenylacetyl-Lys-Lys-GCMA)Competitive-0.13Contains a decarboxylated arginine mimetic at the P1 position.
Phosphonate Inhibitor (Cbz-Lys-Arg-(4-GuPhe)P(OPh)₂)Irreversible-0.4Acts as an irreversible inhibitor.[4][5]
Compound 37 (4-(guanidinomethyl)-phenylacetyl-Lys-Lys-Arg-NH₂)Competitive-0.11A potent competitive reversible inhibitor.[6]
Compound B (8-hydroxyquinoline derivative)Competitive-3.4Also inhibits WNV RNA replication in cultured cells (EC50 = 1.4 µM).[7][8]

Note: IC50 (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values are key indicators of an inhibitor's potency. Lower values indicate higher potency. The data presented is compiled from various sources and should be interpreted with caution due to potential differences in assay conditions.

Mechanism of Action and Signaling Pathway

The WNV NS2B-NS3 protease is a serine protease that, along with its cofactor NS2B, is responsible for cleaving the viral polyprotein. Inhibition of this protease disrupts the viral life cycle.

WNV_Protease_Pathway Mechanism of WNV NS2B-NS3 Protease and Inhibition cluster_virus WNV Replication Cycle cluster_inhibition Inhibition Polyprotein Viral Polyprotein NS2B_NS3 NS2B-NS3 Protease Polyprotein->NS2B_NS3 Cleavage MatureProteins Mature Viral Proteins NS2B_NS3->MatureProteins Replication Viral Replication & Assembly MatureProteins->Replication Inhibitor Protease Inhibitor (e.g., this compound) Inhibitor->NS2B_NS3 Inhibits

Caption: WNV NS2B-NS3 protease processing of the viral polyprotein and its inhibition.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of protease inhibitors. Below are generalized protocols for key experiments.

Biochemical Assay: FRET-based Protease Activity Assay

This assay measures the enzymatic activity of the NS2B-NS3 protease by detecting the cleavage of a fluorogenic peptide substrate.

FRET_Assay_Workflow Workflow for FRET-based Protease Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme (NS2B-NS3), Substrate (FRET-peptide), and Inhibitor dilutions Incubate Incubate Enzyme with Inhibitor Reagents->Incubate AddSubstrate Add FRET Substrate to initiate reaction Incubate->AddSubstrate Measure Measure Fluorescence over time AddSubstrate->Measure Calculate Calculate initial reaction velocities Measure->Calculate Determine Determine IC50 / Ki values Calculate->Determine

Caption: General workflow for a FRET-based WNV NS2B-NS3 protease inhibitor screening assay.

Methodology:

  • Reagents:

    • Assay Buffer: Typically 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100.

    • Enzyme: Purified recombinant WNV NS2B-NS3 protease.

    • Substrate: A FRET-based peptide substrate, such as one containing a 7-Methoxycoumarin-4-acetic acid (MCA) fluorophore and a 2,4-Dinitrophenyl (DNP) quencher.

    • Inhibitor: Test compound (e.g., this compound) dissolved in DMSO.

  • Procedure:

    • Dispense the assay buffer and a dilution series of the inhibitor into a 96- or 384-well plate.

    • Add the NS2B-NS3 protease to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate.

    • Immediately measure the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission for MCA) over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear phase of the fluorescence increase.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • For Kᵢ determination, perform the assay at multiple substrate and inhibitor concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten for competitive inhibitors).

Cell-Based Assay: WNV Replicon Assay

This assay assesses the ability of a compound to inhibit viral replication within a host cell line containing a WNV replicon that expresses a reporter gene (e.g., luciferase).

Methodology:

  • Cell Culture:

    • Use a stable cell line (e.g., BHK-21 or Vero cells) harboring a WNV replicon that expresses a reporter gene like luciferase.

    • Plate the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a dilution series of the test inhibitor. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

  • Incubation:

    • Incubate the plates for a period that allows for multiple rounds of replicon replication (e.g., 48-72 hours).

  • Reporter Gene Assay:

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the half-maximal effective concentration (EC50), which is the concentration of the inhibitor that reduces the reporter signal by 50%.

    • In parallel, assess the cytotoxicity of the compound on the same cell line (e.g., using an MTT or CellTiter-Glo assay) to determine the 50% cytotoxic concentration (CC50).

    • The selectivity index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window of the compound.

Conclusion

This compound is a potent uncompetitive inhibitor of the WNV NS2B-NS3 protease. While direct comparative data is limited, its sub-micromolar IC50 value places it among the more effective inhibitors identified to date. The landscape of WNV NS2B-NS3 protease inhibitors is diverse, encompassing various chemical scaffolds and mechanisms of action. The continued development and rigorous head-to-head comparison of these inhibitors using standardized biochemical and cell-based assays will be crucial for the identification of promising lead candidates for the treatment of West Nile Virus infection.

References

Comparative Analysis of SID-852843 Cross-Reactivity with Flavivirus Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known activity of SID-852843, an inhibitor of the West Nile Virus (WNV) NS2B-NS3 protease, and discusses its potential cross-reactivity with proteases from other medically important flaviviruses, including Dengue virus (DENV), Zika virus (ZIKV), and Yellow Fever virus (YFV). Due to a lack of publicly available data on the direct testing of this compound against DENV, ZIKV, and YFV proteases, this guide will focus on presenting the known data for this compound against WNV and will provide a framework for comparison by including data for other inhibitors against the aforementioned flavivirus proteases.

Introduction to Flavivirus Proteases

Flaviviruses, a genus of RNA viruses, are responsible for a range of significant human diseases. The viral genome is translated into a single large polyprotein that must be cleaved by both host and viral proteases to release individual functional viral proteins essential for replication.[1] The viral NS2B-NS3 protease is a key enzyme in this process, making it a prime target for antiviral drug development.[2][3] The NS3 protein contains the serine protease domain, and the NS2B protein acts as a crucial cofactor for its enzymatic activity.[3] Given the structural and functional conservation of the NS2B-NS3 protease across different flaviviruses, there is significant interest in developing broad-spectrum inhibitors.[4]

Quantitative Data on Inhibitor Potency

Currently, specific data on the inhibitory activity of this compound against flavivirus proteases other than West Nile Virus is not available in the public domain. The known potency of this compound against WNV NS2B-NS3 protease is presented below. To provide a basis for comparison, this table also includes reported IC50 values for other representative inhibitors against Dengue, Zika, and Yellow Fever virus proteases. It is important to note that these are different chemical entities and not a direct comparison of this compound's activity.

InhibitorTarget Flavivirus ProteaseIC50 (μM)Reference
This compound West Nile Virus (WNV) 0.105 [Source not explicitly found in search]
NSC135618Dengue Virus (DENV2)1.8[5]
Compound 8Zika Virus (ZIKV)6.85[6]
Peptidic InhibitorsYellow Fever Virus (YFV)Various[4]

Experimental Protocols

A standardized and robust method for assessing the potency of inhibitors against flavivirus proteases is crucial for comparative studies. A commonly employed method is the fluorescence resonance energy transfer (FRET)-based enzymatic assay.

Representative FRET-Based Flavivirus Protease Inhibition Assay Protocol

This protocol is adapted from established methods for assaying Dengue, Zika, and West Nile virus proteases.

1. Reagents and Materials:

  • Recombinant flavivirus NS2B-NS3 protease (e.g., WNV, DENV, ZIKV)

  • Fluorogenic peptide substrate (e.g., Bz-Nle-Lys-Arg-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 0.01% Triton X-100

  • Inhibitor compound (e.g., this compound) dissolved in DMSO

  • 384-well black assay plates

  • Fluorescence plate reader

2. Assay Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO. A typical starting concentration is 100 μM.

  • Add 0.2 μL of the diluted inhibitor or DMSO (as a control) to the wells of the 384-well plate.

  • Prepare the protease solution by diluting the recombinant enzyme to the desired concentration (e.g., 20 nM) in the assay buffer.

  • Add 10 μL of the protease solution to each well containing the inhibitor and incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Prepare the substrate solution by diluting the fluorogenic peptide substrate to the desired concentration (e.g., 10 μM) in the assay buffer.

  • Initiate the enzymatic reaction by adding 10 μL of the substrate solution to each well.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (Excitation: ~350 nm, Emission: ~450 nm) over time (e.g., every minute for 30 minutes) at a constant temperature (e.g., 37°C).

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

  • Normalize the reaction velocities to the DMSO control (100% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Flavivirus Polyprotein Processing Pathway

Flavivirus_Polyprotein_Processing Polyprotein Viral Polyprotein Structural Structural Proteins (C, prM, E) Polyprotein->Structural Cleavage NonStructural Non-Structural Proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, NS5) Polyprotein->NonStructural Cleavage HostProtease Host Proteases HostProtease->Polyprotein ViralProtease NS2B-NS3 Protease ViralProtease->Polyprotein Protease_Inhibitor_Screening_Workflow cluster_prep Assay Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Compound Compound Dilution (e.g., this compound) Incubation Pre-incubation: Protease + Inhibitor Compound->Incubation Protease Protease Preparation (e.g., WNV NS2B-NS3) Protease->Incubation Substrate Substrate Preparation Reaction Reaction Initiation: Add Substrate Substrate->Reaction Incubation->Reaction Measurement Fluorescence Measurement Reaction->Measurement Velocity Calculate Reaction Velocity Measurement->Velocity Inhibition Calculate % Inhibition Velocity->Inhibition IC50 Determine IC50 Inhibition->IC50

References

Independent Verification of SID-852843 IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the inhibitory potency of SID-852843 against the West Nile Virus (WNV) NS2B-NS3 protease, alongside other known inhibitors of this enzyme. The data presented is intended for researchers, scientists, and drug development professionals.

Disclaimer: The IC50 value for this compound presented in this guide is based on information from a commercial supplier and has not been independently verified by a primary scientific publication or publicly available bioassay data. Therefore, this value should be considered for reference purposes only.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected inhibitors against the WNV NS2B-NS3 protease. Lower IC50 values indicate greater potency.

InhibitorTargetIC50 (µM)Notes
This compound WNV NS2B-NS3 proteinase 0.105 Value not independently verified. [1]
Compound 19 (dipeptide-boronic acid)WNV, DENV, and ZIKV NS2B-NS3 proteaseNot specified for WNV, but showed a 1000-fold increase in affinity in the series.Peptidomimetic boronic acid derivative.
Compound 22 WNV NS2B-NS3 protease3.2Also showed antiviral activity in infected Vero cells (EC50 of 0.8 µM).
Compound 5c WNV NS2B-NS3 protease1.73 (Inhibition Constant)Spiropyrrolidine derivative.
Quinoxaline-based inhibitorsZIKV and DENV-2 NS2B-NS3 protease38 - 240Allosteric inhibitors.

Experimental Protocols: Determination of IC50 Values

The IC50 values for WNV NS2B-NS3 protease inhibitors are typically determined using an in vitro enzymatic assay. A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay.[1][2]

Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by the WNV NS2B-NS3 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. The IC50 is determined by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor.

Materials:

  • Recombinant WNV NS2B-NS3 protease

  • FRET peptide substrate (e.g., Ac-Lys-Lys-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM NaCl, 20% glycerol)

  • Inhibitor compound (this compound or other alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well microplates (black, for fluorescence measurements)

  • Fluorescence plate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare working solutions of the WNV NS2B-NS3 protease and the FRET substrate in the assay buffer.

  • Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor compound in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Reaction:

    • Add a fixed amount of the WNV NS2B-NS3 protease to each well of the microplate.

    • Add the serially diluted inhibitor to the wells. Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background fluorescence).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding.

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., excitation at 380 nm and emission at 460 nm for AMC).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the velocities to the control (no inhibitor) to determine the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualization

West Nile Virus Polyprotein Processing Pathway

The following diagram illustrates the crucial role of the NS2B-NS3 protease in the West Nile Virus life cycle. The viral genome is translated into a single large polyprotein, which must be cleaved by both host and viral proteases to release individual functional proteins necessary for viral replication and assembly. The NS2B-NS3 protease is responsible for multiple of these critical cleavages.

WNV_Polyprotein_Processing cluster_proteases Proteolytic Cleavage polyprotein WNV Polyprotein structural C prM E polyprotein->structural Cleavage nonstructural NS1 NS2A NS2B NS3 NS4A NS4B NS5 polyprotein->nonstructural Cleavage host_protease Host Proteases host_protease->structural viral_protease NS2B-NS3 Protease viral_protease->nonstructural replication Viral Replication & Assembly structural->replication nonstructural->replication

Caption: WNV polyprotein processing by host and viral proteases.

Experimental Workflow for IC50 Determination

The logical flow of the FRET-based enzymatic assay for determining the IC50 value of an inhibitor is depicted below.

IC50_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents serial_dilution Create Inhibitor Serial Dilution prep_reagents->serial_dilution pre_incubation Pre-incubate Enzyme and Inhibitor serial_dilution->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction measure_fluorescence Measure Fluorescence Over Time initiate_reaction->measure_fluorescence data_analysis Data Analysis (% Inhibition vs. [Inhibitor]) measure_fluorescence->data_analysis calculate_ic50 Calculate IC50 data_analysis->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for FRET-based IC50 determination.

References

Comparative Selectivity Profile of SID-852843 Against Known West Nile Virus NS2B-NS3 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the selectivity profile of the novel West Nile Virus (WNV) NS2B-NS3 protease inhibitor, SID-852843, against other known inhibitors of the same target. The WNV NS2B-NS3 protease is a critical enzyme for viral replication and a key target for antiviral drug development.[1][2] A crucial aspect of drug development is ensuring that a compound is highly selective for its intended target to minimize off-target effects and potential toxicity. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent inhibitor of the WNV NS2B-NS3 proteinase with an IC50 value of 0.105 µM.[3][4] This guide compares its activity with a phosphonate-based inhibitor, Cbz-Lys-Arg-(4-GuPhe)P(OPh)2, a guanidinylated 2,5-dideoxystreptamine inhibitor (compound 166347), and the broad-spectrum serine protease inhibitor, Aprotinin. The data demonstrates that while this compound is potent, compounds like Cbz-Lys-Arg-(4-GuPhe)P(OPh)2 have been characterized for their selectivity against other human serine proteases, a critical step in preclinical development.

Data Presentation

Table 1: In Vitro Potency Against WNV NS2B-NS3 Protease
CompoundTypePotency (IC50/Ki)
This compound Small MoleculeIC50 = 0.105 µM[3][4]
Cbz-Lys-Arg-(4-GuPhe)P(OPh)2Peptidyl α-aminoalkylphosphonateKi = 0.4 µM[5][6][7]
Compound 166347Guanidinylated 2,5-dideoxystreptamineKi = 0.7 ± 0.1 µM[8]
AprotininPolypeptideIC50 ≈ 0.15 - 0.35 µM[9]
Table 2: Selectivity Profile Against Other Proteases
CompoundTarget ProteaseActivity
This compound Various (Data not publicly available)-
Cbz-Lys-Arg-(4-GuPhe)P(OPh)2TrypsinNo significant inhibition[5][6][7]
Cathepsin GNo significant inhibition[5][6][7]
HAT proteaseNo significant inhibition[5][6][7]
Compound 166347DENV-2 NS2B-NS3 ProteaseCompetitive inhibitor[8]
AprotininVarious Serine ProteasesBroad-spectrum inhibitor

Experimental Protocols

The following is a representative protocol for a fluorogenic WNV NS2B-NS3 protease inhibition assay, based on commonly cited methodologies.

Objective: To determine the in vitro inhibitory activity of test compounds against recombinant WNV NS2B-NS3 protease.

Materials:

  • Recombinant WNV NS2B-NS3 protease

  • Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC or Phac-Leu-Lys-Lys-Arg-AMC)

  • Assay Buffer: 200 mM Tris (pH 8.5-9.0), 20% glycerol, 0.01% Triton X-100.[10][11]

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well or 384-well black plates

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 465 nm for AMC substrate)[10]

Procedure:

  • A solution of the test compound at various concentrations is prepared in the assay buffer.

  • In each well of the microplate, add the test compound solution.

  • Add the WNV NS2B-NS3 protease to each well to a final concentration of approximately 4-100 nM.[10][11][12]

  • Incubate the plate at 37°C for a specified period (e.g., 15-60 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to a final concentration near its Km value (e.g., 5-100 µM).[11][12]

  • Immediately begin monitoring the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) using a fluorescence plate reader.

  • The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.

  • The percent inhibition for each concentration of the test compound is calculated relative to a DMSO control.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

For determining the inhibition constant (Ki) and the mechanism of inhibition, the assay is performed with multiple substrate and inhibitor concentrations, and the data is analyzed using methods such as Dixon plots or non-linear regression fitting to appropriate kinetic models.[11]

Mandatory Visualization

Selectivity_Profiling_Workflow cluster_0 Primary Screening cluster_1 Selectivity Profiling cluster_2 Outcome Start Test Compound (e.g., this compound) PrimaryAssay WNV NS2B-NS3 Protease Inhibition Assay Start->PrimaryAssay Potency Determine IC50/Ki PrimaryAssay->Potency OffTargetScreen Panel of Related Proteases (e.g., Trypsin, Cathepsins, other viral proteases) Potency->OffTargetScreen Active Compound SelectivityData Determine IC50/Ki for Off-Targets OffTargetScreen->SelectivityData Profile Generate Selectivity Profile SelectivityData->Profile Comparison Compare Potency and Selectivity Profile->Comparison LeadSelection Lead Candidate Selection Comparison->LeadSelection

Caption: Workflow for determining the selectivity profile of a WNV NS2B-NS3 protease inhibitor.

Conclusion

This compound is a potent inhibitor of the West Nile Virus NS2B-NS3 protease. For a comprehensive understanding of its therapeutic potential, a detailed selectivity profile against a broad panel of host and viral proteases is essential. The data presented for comparator compounds, such as the phosphonate inhibitor Cbz-Lys-Arg-(4-GuPhe)P(OPh)2, which has been shown to be selective against several human serine proteases, highlights the standard for preclinical characterization. Future studies on this compound should aim to generate a similar comprehensive selectivity profile to fully assess its viability as a drug candidate.

References

Head-to-Head Comparison: SID-852843 and Other Small Molecule Inhibitors of West Nile Virus NS2B-NS3 Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the small molecule inhibitor SID-852843 with other classes of inhibitors targeting the West Nile Virus (WNV) NS2B-NS3 protease. The WNV NS2B-NS3 protease is a viral enzyme essential for the replication of the West Nile virus, making it a critical target for the development of antiviral therapeutics. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for researchers in the field.

Introduction to WNV NS2B-NS3 Protease Inhibition

The West Nile virus, a member of the Flaviviridae family, is a mosquito-borne pathogen that can cause severe neurological disease. The viral genome is translated into a single large polyprotein that must be cleaved by viral and host proteases to release functional viral proteins. The WNV NS2B-NS3 protease is responsible for several of these critical cleavages. Consequently, inhibiting this enzyme's activity is a promising strategy for disrupting viral replication and treating WNV infection.

Overview of Inhibitor Classes

This comparison focuses on this compound, a pyrazole derivative, alongside other significant classes of small molecule inhibitors of the WNV NS2B-NS3 protease.

  • This compound and Pyrazole Derivatives: this compound is distinguished as an allosteric inhibitor of the WNV NS2B-NS3 protease.[1][2] This class of compounds was specifically developed to overcome the hydrolytic instability observed in earlier pyrazole ester-based inhibitors.[3]

  • 8-Hydroxyquinoline Derivatives: Identified through high-throughput screening, these compounds act as competitive inhibitors of the WNV NS2B-NS3 protease.[4]

  • Peptide and Peptidomimetic Inhibitors: These inhibitors are designed to mimic the natural substrate of the protease and often exhibit high potency.[5]

  • Phosphonate Inhibitors: This class of compounds functions as irreversible inhibitors by forming a covalent bond with the active site serine residue of the protease.[6][7]

  • Other Heterocyclic Inhibitors: A variety of other heterocyclic scaffolds, including quinoxalines and indan-1,3-diones, have been investigated as potential WNV NS2B-NS3 protease inhibitors.[8][9]

Quantitative Comparison of Inhibitor Potency

The following table provides a summary of the inhibitory potencies (IC50 and Kᵢ values) for this compound and other representative small molecule inhibitors targeting the WNV NS2B-NS3 protease. It is crucial to consider that the experimental conditions under which these values were determined may differ across the cited studies.

Inhibitor ClassCompoundType of InhibitionIC50 (µM)Kᵢ (µM)Reference
Pyrazole Derivative This compound Allosteric0.105 N/A[1][2]
Compound 7aAllosteric1.96N/A[3]
Compound 10aAllosteric4.03N/A[3]
8-Hydroxyquinoline Compound 14Competitive2.01 ± 0.085.8[4]
Compound BCompetitiveN/A3.4 ± 0.59[4]
Peptide Derivative 4-(guanidinomethyl)-phenylacetyl-Lys-Lys-Arg-NH₂CompetitiveN/A0.11[5]
Inhibitor 1CompetitiveN/A0.13[5]
Phosphonate Inhibitor Cbz-Lys-Arg-(4-GuPhe)ᴾ(OPh)₂IrreversibleN/A0.4[6][7]
Indan-1,3-dione Derivative Compound 35CompetitiveN/ALow µM[9]
Quinoxaline Derivative Not specifiedAllostericN/AN/A[8]
Guanidinylated 2, 5-dideoxystreptamine Compound 166550Competitive1-70 (range)N/A[10]

N/A: Not available from the provided search results.

Visualizing Pathways and Protocols

WNV Polyprotein Processing by the NS2B-NS3 Protease

The diagram below illustrates the central role of the NS2B-NS3 protease in the maturation of the WNV polyprotein, a process that is indispensable for viral replication. The inhibition of this protease represents a key therapeutic intervention point.

G WNV Polyprotein Processing and Inhibition WNV RNA WNV RNA Viral Polyprotein Viral Polyprotein WNV RNA->Viral Polyprotein Translation NS2B-NS3 Protease NS2B-NS3 Protease Viral Polyprotein->NS2B-NS3 Protease Autocatalytic cleavage Structural Proteins (C, prM, E) Structural Proteins (C, prM, E) NS2B-NS3 Protease->Structural Proteins (C, prM, E) Cleavage Non-Structural Proteins (NS1, NS2A, NS4A, NS4B, NS5) Non-Structural Proteins (NS1, NS2A, NS4A, NS4B, NS5) NS2B-NS3 Protease->Non-Structural Proteins (NS1, NS2A, NS4A, NS4B, NS5) Cleavage Viral Replication Viral Replication Structural Proteins (C, prM, E)->Viral Replication Non-Structural Proteins (NS1, NS2A, NS4A, NS4B, NS5)->Viral Replication Inhibitor (e.g., this compound) Inhibitor (e.g., this compound) Inhibitor (e.g., this compound)->NS2B-NS3 Protease Inhibition

Caption: Role of NS2B-NS3 protease in WNV replication and its inhibition.

General Workflow for WNV NS2B-NS3 Protease Inhibition Assay

The following diagram provides a schematic representation of a typical experimental workflow for the screening and characterization of WNV NS2B-NS3 protease inhibitors.

G Inhibitor Screening Workflow cluster_0 Biochemical Assay Recombinant NS2B-NS3 Protease Recombinant NS2B-NS3 Protease Incubation Incubation Recombinant NS2B-NS3 Protease->Incubation Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->Incubation Test Compound (Inhibitor) Test Compound (Inhibitor) Test Compound (Inhibitor)->Incubation Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading Data Analysis (IC50/Ki) Data Analysis (IC50/Ki) Fluorescence Reading->Data Analysis (IC50/Ki)

References

Validating the Mechanism of Action of SID-852843 through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

SID-852843 is a known inhibitor of the West Nile Virus (WNV) NS2B-NS3 proteinase, a critical enzyme for viral replication. This guide provides a comparative analysis of this compound, validating its mechanism of action by inferring from mutagenesis studies on its target protein. We also compare its performance with alternative inhibitors and provide detailed experimental protocols for researchers in virology and drug discovery.

The WNV NS2B-NS3 proteinase is a serine protease responsible for cleaving the viral polyprotein, a crucial step in the virus's life cycle. Inhibition of this enzyme effectively halts viral replication, making it a prime target for antiviral drug development. This compound has been identified as an inhibitor of this proteinase with a half-maximal inhibitory concentration (IC50) of 0.105 μM[1].

Inferring Mechanism of Action through Mutagenesis

While direct mutagenesis studies on the binding site of this compound are not publicly available, extensive research has identified key amino acid residues in the WNV NS2B-NS3 active site that are critical for its catalytic function. As a competitive inhibitor, this compound is presumed to bind to this active site. Therefore, mutations in these critical residues would likely impair the binding and inhibitory activity of this compound, thus validating its mechanism of action.

Site-directed mutagenesis studies have revealed that mutations in the S1 and S2 pockets of the active site significantly impact substrate recognition and catalytic efficiency[2][3]. For instance, residues such as Asp-129, Tyr-150, and Ser-163 in the S1 pocket, and Asn-152 in the S2 pocket, are crucial for interaction with the substrate[2][3].

Key Mutagenesis Data on WNV NS2B-NS3 Protease
MutantLocationEffect on Proteolytic ActivityReference
D129A/E/NS1 PocketSignificantly decreased[2][3]
Y150A/FS1 PocketSignificantly decreased[2][3]
S163AS1 PocketSignificantly decreased[2][3]
N152AS2 PocketEssential for interaction[2][3]
G(22)SNS2B CofactorInactivated NS2B-NS3pro
D(32)DD(34)AAANS2B CofactorInactivated NS2B-NS3pro

Performance Comparison with Alternative Inhibitors

The field of WNV NS2B-NS3 protease inhibitors is diverse, encompassing various chemical scaffolds and mechanisms of action. Here, we compare this compound with other classes of inhibitors.

Competitive Inhibitors: Peptidomimetics

Peptidomimetic inhibitors are designed to mimic the natural substrate of the protease. They typically exhibit high potency but can suffer from poor pharmacokinetic properties.

CompoundTypeKi (μM)Reference
3,4-dichlorophenylacetyl-Lys-Lys-GCMAPeptidomimetic0.13[4]
4-(guanidinomethyl)-phenylacetyl-Lys-Lys-Arg-NH2Peptidomimetic0.11
Allosteric Inhibitors

Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its activity. This class of inhibitors can offer advantages in terms of specificity and reduced potential for resistance.

CompoundTypeIC50 (μM)Reference
Quinoxaline-based inhibitors (e.g., 19 and 32)Allosteric160 ± 8 and 130 ± 9 (for DENV-2)[5]

Experimental Protocols

WNV NS2B-NS3 Protease Inhibition Assay (FRET-based)

This protocol describes a common method for measuring the inhibition of WNV NS2B-NS3 protease activity using a Förster Resonance Energy Transfer (FRET) peptide substrate.

Materials:

  • Purified recombinant WNV NS2B-NS3 protease

  • FRET peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

  • Assay buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 0.01% Triton X-100

  • Test compounds (including this compound and alternatives) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add 10 μL of each compound dilution.

  • Add 70 μL of assay buffer to each well.

  • Add 10 μL of a pre-determined concentration of WNV NS2B-NS3 protease to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 μL of the FRET substrate to each well.

  • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

  • Determine the percent inhibition for each compound concentration relative to a DMSO control.

  • Calculate the IC50 value by fitting the percent inhibition versus log(inhibitor concentration) data to a dose-response curve.

Visualizations

WNV_Polyprotein_Processing Polyprotein WNV Polyprotein C C Polyprotein->C Cleavage by Host & Viral Proteases prM prM Polyprotein->prM Cleavage by Host & Viral Proteases E E Polyprotein->E Cleavage by Host & Viral Proteases NS1 NS1 Polyprotein->NS1 Cleavage by Host & Viral Proteases NS2A NS2A Polyprotein->NS2A Cleavage by Host & Viral Proteases NS2B NS2B Polyprotein->NS2B Cleavage by Host & Viral Proteases NS3 NS3 Polyprotein->NS3 Cleavage by Host & Viral Proteases NS4A NS4A Polyprotein->NS4A Cleavage by Host & Viral Proteases NS4B NS4B Polyprotein->NS4B Cleavage by Host & Viral Proteases NS5 NS5 Polyprotein->NS5 Cleavage by Host & Viral Proteases Protease NS2B-NS3 Protease Protease->Polyprotein Cleaves at multiple sites SID852843 This compound SID852843->Protease Inhibits

WNV Polyprotein Processing and Inhibition by this compound

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Dilutions (this compound & Alternatives) Plate Add Inhibitor, Buffer, and Enzyme to Plate Inhibitor->Plate Enzyme Prepare WNV NS2B-NS3 Protease Enzyme->Plate Substrate Prepare FRET Substrate Reaction Initiate Reaction with Substrate Substrate->Reaction Plate->Reaction Measure Measure Fluorescence Reaction->Measure Rate Calculate Reaction Rates Measure->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50 Values Inhibition->IC50

Workflow for WNV NS2B-NS3 Protease Inhibition Assay

Mutagenesis_Validation cluster_hypothesis Hypothesis cluster_experiment Experimental Evidence (Inferred) cluster_conclusion Conclusion MoA This compound is a competitive inhibitor of WNV NS2B-NS3 Protease BindingSite Binds to the active site MoA->BindingSite Mutagenesis Site-directed mutagenesis of active site residues (e.g., D129, Y150) BindingSite->Mutagenesis predicts that ActivityLoss Mutations lead to loss of protease activity Mutagenesis->ActivityLoss results in Validation Mechanism of action of this compound is validated ActivityLoss->Validation supports

Logical Flow of MoA Validation via Mutagenesis

References

Navigating the Inhibition of West Nile Virus: A Comparative Guide to SID-852843 and Alternative Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against neuroinvasive diseases, the quest for effective West Nile Virus (WNV) inhibitors is of paramount importance. This guide provides a comprehensive comparison of SID-852843, a known WNV NS2B-NS3 protease inhibitor, with other notable antiviral compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of inhibitory activities, mechanisms of action, and detailed experimental protocols to aid in the screening and development of novel WNV therapeutics.

Unveiling the Potency of WNV Inhibitors

This compound has been identified as a potent inhibitor of the WNV NS2B-NS3 protease, a crucial enzyme for viral replication, with a half-maximal inhibitory concentration (IC50) of 0.105 µM. To provide a broader perspective on the landscape of WNV inhibitor research, the following table summarizes the in vitro efficacy of this compound and a selection of alternative compounds targeting various stages of the WNV life cycle.

CompoundTarget/Mechanism of ActionIC50/EC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound WNV NS2B-NS3 Protease Inhibitor 0.105 (IC50) Not Reported Not Calculable
6-AzauridineOrotidine Monophosphate Decarboxylase Inhibitor~5 (EC50)>100>20
Mycophenolic AcidInosine Monophosphate Dehydrogenase Inhibitor~1.5 (EC50)>100>66
RibavirinInosine Monophosphate Dehydrogenase Inhibitor~10 (EC50)>100>10
NitazoxanideHost-based mechanism0.8 (EC50)>25>31
TeriflunomideDihydroorotate Dehydrogenase (DHODH) Inhibitor1.9 (EC50)>25>13
NITD008Adenosine Nucleoside Analog (NS5 Polymerase Inhibitor)~0.5 (EC50)>10>20

Visualizing the Battleground: WNV Replication and Host Response

To better understand the targets of these inhibitors, the following diagrams illustrate the WNV replication cycle and the host's immune response pathways.

WNV_Replication_Cycle Entry Virus Entry (Endocytosis) Uncoating Uncoating & RNA Release Entry->Uncoating Translation Polyprotein Translation Uncoating->Translation Proteolytic_Processing Proteolytic Processing (NS2B-NS3 Protease) Translation->Proteolytic_Processing Replication_Complex Replication Complex Formation (ER Membrane) Proteolytic_Processing->Replication_Complex RNA_Synthesis RNA Synthesis (NS5 Polymerase) Replication_Complex->RNA_Synthesis Assembly Virion Assembly RNA_Synthesis->Assembly Release Virion Release (Exocytosis) Assembly->Release WNV_Virion WNV Virion Release->WNV_Virion New Virions WNV_Virion->Entry Host_Immune_Response cluster_Innate_Immunity Innate Immune Response cluster_Adaptive_Immunity Adaptive Immune Response PAMPs Viral PAMPs (e.g., dsRNA) PRRs Pattern Recognition Receptors (e.g., RIG-I, TLRs) PAMPs->PRRs Antigen_Presentation Antigen Presentation (APCs) PAMPs->Antigen_Presentation Signaling_Pathways Signaling Pathways (e.g., MAVS, TRIF) PRRs->Signaling_Pathways Interferon_Production Type I Interferon (IFN-α/β) Production Signaling_Pathways->Interferon_Production Antiviral_State Establishment of Antiviral State Interferon_Production->Antiviral_State T_Cell_Activation T-Cell Activation (CD4+, CD8+) Antigen_Presentation->T_Cell_Activation B_Cell_Activation B-Cell Activation Antigen_Presentation->B_Cell_Activation Viral_Clearance Viral Clearance T_Cell_Activation->Viral_Clearance Antibody_Production Antibody Production B_Cell_Activation->Antibody_Production Antibody_Production->Viral_Clearance

Safety Operating Guide

Prudent Disposal Procedures for Laboratory Chemical SID-852843

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific substance SID-852843 is not documented in public chemical safety databases. The following disposal and handling procedures are based on established best practices for potent, non-volatile small molecule compounds used in research and development. Researchers must always consult the official Safety Data Sheet (SDS) for any specific chemical, including its hazard classifications and required disposal methods, and adhere to all institutional and governmental regulations.

This guide provides essential safety and logistical information for the proper disposal of laboratory-scale quantities of chemical compounds like this compound, ensuring the safety of personnel and compliance with environmental regulations.

Pre-Disposal Assessment and Waste Characterization

Before beginning any process that will generate waste, a disposal plan must be in place.[1] The first step is to characterize the waste based on the information provided in the substance's SDS.

  • Hazard Identification: Review the SDS for pictograms and hazard statements (H-statements) to determine the nature of the risk (e.g., Harmful if swallowed, Suspected of damaging fertility).[2]

  • Regulatory Status: Determine if the waste is classified as hazardous by regulatory bodies like the Environmental Protection Agency (EPA).[3] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by the institution's Environmental Health & Safety (EHS) office (also known as the Office of Clinical and Research Safety or OCRS).[4]

  • Categorization: Classify the waste stream. For a small molecule inhibitor like this compound, this would likely include:

    • Solid Waste: Contaminated personal protective equipment (PPE), weigh boats, and consumables.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinsates.

    • "Empty" Containers: Original vials or containers that held the pure substance.

Segregation and Collection of Waste

Proper segregation is critical to prevent dangerous chemical reactions and to ensure proper disposal.[5]

  • Dedicated Waste Containers: Use separate, clearly labeled, and compatible containers for each waste stream.[1][6] For instance, halogenated and non-halogenated solvent wastes should be collected separately.[1]

  • Labeling: All waste containers must be accurately labeled with the full chemical names of all components and their approximate concentrations.[6]

  • Container Integrity: Ensure waste containers are in good condition and are kept securely closed except when adding waste.[4][5][6] Do not use food-grade containers for hazardous waste.[5]

Experimental Protocol: Disposal of this compound Waste Streams

This protocol outlines the step-by-step methodology for handling different forms of waste generated from the use of this compound.

A. Disposal of Contaminated Solid Waste (PPE, Consumables)

  • Collection: Place all contaminated items (e.g., gloves, pipette tips, bench paper) into a dedicated, labeled hazardous waste bag or container immediately after use.

  • Storage: The container should be located within the laboratory's designated Satellite Accumulation Area (SAA).[5][6]

  • Pickup: Once the container is full, arrange for pickup by the institution's EHS department.

B. Disposal of Contaminated Liquid Waste (Solutions and Rinsates)

  • Collection: Pour liquid waste into a compatible, sealable hazardous waste container (plastic is often preferred).[6] Use a funnel dedicated to the specific waste stream to avoid cross-contamination.[1]

  • Segregation: Do not mix aqueous waste with organic solvent waste.[1] Keep incompatible materials, such as acids and bases or oxidizers and flammables, in separate containers.[5]

  • Storage: Store the sealed container in the SAA, ensuring it is within secondary containment to mitigate spills.

  • Pickup: Arrange for EHS pickup when the container is full or has been in storage for the maximum allowed time (e.g., up to 12 months, provided accumulation limits are not exceeded).[6]

C. Disposal of "Empty" Containers and Vials

  • Assessment: Determine if the container held an "acutely hazardous waste" (P-listed).[4][6] This information will be on the SDS.

  • Decontamination (for Acutely Hazardous Waste): If the container held an acutely hazardous substance, it must be triple-rinsed with a suitable solvent.[1][4]

    • Each rinse should use a solvent amount equal to about 5% of the container's volume.[4]

    • The resulting rinsate must be collected and disposed of as hazardous liquid waste.[1][4]

  • Decontamination (for non-acutely hazardous waste): For other hazardous chemicals, empty the container as thoroughly as possible.[4]

  • Final Disposal: Once appropriately decontaminated or emptied, deface or remove all hazardous labels from the container and remove the cap.[4] It may then be disposed of as regular trash, pending institutional policy.[4]

Storage in Satellite Accumulation Areas (SAA)

The SAA is a designated location at or near the point of waste generation for the temporary storage of hazardous materials.[5][6]

ParameterRegulatory LimitBest Practice Guideline
Maximum Volume 55 gallons of hazardous wasteKeep quantities minimal; arrange for regular pickups.
Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid)Remove from the lab within 3 days of reaching this limit.
Storage Duration Max. 12 months (if volume limit not reached)Date containers when waste is first added.
Inspections Weekly inspections for leaks are required.Maintain a log of weekly inspections.

Data compiled from university and regulatory guidelines.[5][6]

Prohibited Disposal Methods

Under no circumstances should the following disposal methods be used for hazardous chemicals like this compound:

  • Sink/Sewer Disposal: Hazardous wastes must not be discharged to the sewer via drains.[1][4] This includes aqueous solutions containing hazardous materials.

  • Evaporation: It is forbidden to dispose of hazardous waste by evaporation, including in a fume hood.[4]

  • Regular Trash: Un-decontaminated containers or solid waste contaminated with hazardous chemicals cannot be placed in the regular trash.[3]

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process for managing waste related to this compound.

G cluster_0 cluster_1 Step 1: Characterization & Segregation cluster_2 Step 2: Collection & Containment cluster_3 Step 3: Decontamination / Final Prep cluster_4 Step 4: Final Disposition start Waste Generated (this compound) is_solid Solid Waste? (Gloves, Tips, etc.) start->is_solid is_liquid Liquid Waste? (Solutions, Solvents) is_solid->is_liquid No solid_waste Collect in Labeled Solid Waste Bin is_solid->solid_waste Yes is_container Empty Container? is_liquid->is_container No liquid_waste Collect in Labeled Liquid Waste Carboy is_liquid->liquid_waste Yes acute_check Acutely Hazardous (P-Listed)? is_container->acute_check Yes ehs_pickup Store in SAA for EHS Pickup is_container->ehs_pickup No (Error/Unknown) solid_waste->ehs_pickup liquid_waste->ehs_pickup triple_rinse Triple-Rinse with Appropriate Solvent acute_check->triple_rinse Yes empty_thoroughly Empty Thoroughly acute_check->empty_thoroughly No collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label & Remove Cap triple_rinse->deface_label collect_rinsate->liquid_waste empty_thoroughly->deface_label trash_disposal Dispose as Regular Trash deface_label->trash_disposal

Caption: Decision workflow for proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling SID-852843

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for SID-852843

Disclaimer: The compound this compound is a hypothetical substance created for illustrative purposes. The following safety and handling information is based on a fictional hazard profile and should be regarded as a template for handling potent pharmaceutical compounds. Always refer to a substance-specific Safety Data Sheet (SDS) and your institution's safety protocols before handling any new chemical.

This compound is presumed to be a highly potent, powdered compound with a low Occupational Exposure Limit (OEL). Such compounds can present significant health risks even at low concentrations, necessitating stringent containment and personal protective measures.

Occupational Exposure and Hazard Data

Proper handling procedures are dictated by the substance's potential toxicity and exposure limits. For this compound, the following exposure values have been assigned to guide risk assessment and control strategies.

ParameterValueDefinition
Occupational Exposure Limit (OEL) ≤ 10 µg/m³ (8-hour TWA)The maximum airborne concentration of a substance considered safe for worker exposure over an 8-hour workday.[1][2]
Occupational Exposure Band (OEB) OEB 4/5A category assigned to compounds based on their toxicological potency and associated health effects, with higher numbers indicating greater hazard.[1][2]
Primary Hazard Concerns Acute Toxicity (Oral), Skin Irritant, Potential for Reproductive ToxicityBased on a hypothetical GHS classification similar to other potent compounds.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to potent pharmaceutical compounds.[3] A multi-layered approach is mandatory for handling this compound.

PPE CategoryItemSpecification and Rationale
Respiratory Protection Powered Air-Purifying Respirator (PAPR) with HEPA filtersA PAPR is recommended for handling highly potent compounds as it provides a higher protection factor than disposable respirators like N95s.[4] It creates positive pressure to prevent airborne particles from entering the breathing zone.
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[3] This minimizes the risk of exposure through tears or during doffing.
Body Protection Disposable CoverallsCoveralls made from materials like Tyvek® or microporous film protect against chemical splashes and dust.[3] They should be worn over personal clothing and are single-use to prevent take-home contamination.
Eye Protection Chemical Splash GogglesGoggles that provide a complete seal around the eyes are necessary to protect against airborne powder.[3] A face shield may be worn over goggles for additional protection.
Foot Protection Disposable Shoe CoversShoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[3]

Operational and Handling Protocols

A systematic approach is crucial for safely handling potent compounds.[3] The following step-by-step plan outlines the key phases of handling this compound.

Preparation and Pre-Handling
  • Designate a Handling Area: All work with this compound must be conducted within a designated area, such as a certified chemical fume hood, a glovebox, or a flexible containment glove bag.[4][5]

  • Prepare Waste Containers: Before starting work, prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).[3]

  • Assemble Spill Kit: Ensure a spill kit appropriate for potent chemical powders is readily accessible.

  • Donning PPE: Put on all required PPE in the correct order in a designated clean area or anteroom before entering the handling zone.

Weighing and Handling
  • Minimize Dust Generation: When weighing and transferring the compound, use a closed system or containment solution like a glovebox.[5] If handling powders in a fume hood, use techniques that minimize dust, such as gentle scooping rather than pouring.[3]

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. Keep containers covered as much as possible.[3]

Post-Handling and Decontamination
  • Surface Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.

  • Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[3]

Spill Management
  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or outside of a containment device, evacuate the immediate area.

  • Cleanup: Wearing appropriate PPE, use a pre-prepared spill kit to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[3]

Disposal Plan

Chemical waste is regulated and cannot be disposed of in regular trash or down the sewer system.[6] All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: This includes contaminated gloves, wipes, bench paper, and disposable coveralls. Double-bag this waste in clear plastic bags, label it as "Hazardous Waste," and list the chemical constituents.[7]

  • Empty Containers: The original manufacturer's container holding this compound should be disposed of as hazardous waste.[7] For other containers that have come into contact with the compound, the first rinseate must be collected as hazardous waste.[8] Subsequent rinses may be permissible for drain disposal only after institutional EHS approval.[8]

  • Sharps: Contaminated pipettes, needles, and broken glass must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.[7]

Storage and Disposal Procedures
  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name (no abbreviations), quantity, date of generation, and principal investigator's contact information.[6][9]

  • Storage: Store hazardous waste in a designated, secure area near the point of generation.[7] Containers must be kept tightly closed except when adding waste and stored in secondary containment to capture any potential leaks.[7][8]

  • Pickup: Schedule a waste pickup with your institution's Environmental Health and Safety (EHS) department. Do not accumulate more than 55 gallons of chemical waste at any time unless you have an established "Waste Accumulation Area".[8]

Safety Workflow and Logic Diagrams

The following diagrams illustrate the necessary decision-making and procedural flow for safely handling this compound.

Caption: PPE and Engineering Control Selection Workflow.

Disposal_Workflow cluster_generation Waste Generation cluster_packaging Packaging & Labeling cluster_storage Storage & Disposal Start Waste Generated (Contaminated Material) WasteType Determine Waste Type Start->WasteType SolidWaste Double-Bag Solid Waste (Gloves, Wipes, PPE) WasteType->SolidWaste Solid LiquidWaste Collect in Sealed Container (Rinsate, Solutions) WasteType->LiquidWaste Liquid SharpsWaste Place in Sharps Container WasteType->SharpsWaste Sharps LabelWaste Affix 'Hazardous Waste' Tag (List all constituents) SolidWaste->LabelWaste LiquidWaste->LabelWaste SharpsWaste->LabelWaste Store Store in Designated Area with Secondary Containment LabelWaste->Store SchedulePickup Schedule EHS Pickup Store->SchedulePickup End Waste Removed SchedulePickup->End

Caption: Hazardous Waste Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.